(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJVMZWPIUWHO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364037 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173340-26-6 | |
| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-N-Boc-aminomethyl pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
CAS Number: 173340-26-6
A Comprehensive Overview for Chemical Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate, a key chiral building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a versatile bifunctional molecule incorporating a protected primary amine and a secondary cyclic amine. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, making it an ideal intermediate in multi-step syntheses.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 173340-26-6 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Not specified in search results | |
| Solubility | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Density | Not specified in search results |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound (CAS 173340-26-6) was not explicitly found in the provided search results, a general synthetic strategy can be inferred from procedures for analogous compounds. A plausible synthetic route would involve the Boc-protection of the primary amine of (S)-3-(aminomethyl)pyrrolidine.
Conceptual Experimental Protocol:
This protocol is a generalized procedure based on common organic synthesis techniques for Boc protection of amines.
Materials:
-
(S)-3-(aminomethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water and a base like sodium bicarbonate)
-
A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-3-(aminomethyl)pyrrolidine in the chosen solvent. If a base like triethylamine is used, it is added at this stage. The flask is typically cooled in an ice bath to manage any exothermic reaction.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in a small amount of the reaction solvent, is added dropwise to the stirred solution of the amine. The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a water-immiscible organic solvent (like ethyl acetate) and washed sequentially with a weak aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield the crude product.
-
Purification: The crude this compound is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Logical Workflow for Synthesis and Purification:
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrrolidine ring is a common scaffold in many biologically active compounds. The presence of a protected primary amine allows for further functionalization, making this compound a versatile starting material for the synthesis of a wide range of potential drug candidates.
While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its structural motifs are present in molecules targeting various biological systems. For instance, the carbamate group is a key structural feature in many approved drugs and is often designed to interact with biological targets.
Conceptual Application in Drug Discovery Workflow:
The following diagram illustrates a conceptual workflow where this compound could be utilized as a starting material in a drug discovery program.
Safety Information
Detailed safety information for this compound was not available in the provided search results. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety handling procedures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery. Its bifunctional nature, coupled with the stability and reliable deprotection of the Boc group, makes it an attractive starting material for the generation of compound libraries for high-throughput screening and the development of novel therapeutic agents. Further research into its applications is likely to yield new and innovative uses for this important synthetic intermediate.
References
structure and stereochemistry of Boc-(S)-3-(aminomethyl)pyrrolidine
An In-depth Technical Guide to Boc-(S)-3-(aminomethyl)pyrrolidine for Drug Development Professionals
Introduction
Boc-(S)-3-(aminomethyl)pyrrolidine is a versatile chiral building block widely employed in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyrrolidine ring with a protected nitrogen and a primary amine on a stereodefined side chain, makes it an invaluable intermediate for creating complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it highly adaptable in multi-step synthetic pathways.[1]
Structure and Stereochemistry
The fundamental structure of Boc-(S)-3-(aminomethyl)pyrrolidine consists of a five-membered pyrrolidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group. A key feature is the aminomethyl group (-CH₂NH₂) attached to the third carbon of the pyrrolidine ring. The stereochemistry at this carbon is designated as (S), which is crucial for the synthesis of stereospecific pharmaceuticals where biological activity is highly dependent on the three-dimensional arrangement of atoms.[3]
Caption: 2D representation of Boc-(S)-3-(aminomethyl)pyrrolidine structure.
Physicochemical and Spectroscopic Properties
The compound is typically a yellow oil or a solid, and its properties make it a stable intermediate for various chemical transformations.[1] Key data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 199175-10-5 | [1][4][5][6] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4][5][6] |
| Molecular Weight | 200.28 g/mol | [1][4][6] |
| Appearance | Yellow oil or solid | [1] |
| Boiling Point | 280.3 ± 13.0 °C (Predicted) | [4] |
| Density | 1.044 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.12 ± 0.29 (Predicted) | [4] |
| Purity | ≥97-99% (HPLC) | [1][6] |
| Storage Conditions | 0-8°C, protect from light | [1][4][6] |
| SMILES | O=C(OC(C)(C)C)N1CC--INVALID-LINK--C1 | [6] |
| InChI Key | OGCCBDIYOAFOGK-MRVPVSSYSA-N | [7] |
Characterization of Boc-(S)-3-(aminomethyl)pyrrolidine is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[7][8][9]
Synthesis Overview
A common and stereospecific method for synthesizing Boc-(S)-3-(aminomethyl)pyrrolidine starts from the commercially available chiral precursor, (S)-prolinol.[10] The synthesis involves a sequence of protection, activation, and substitution reactions to convert the hydroxyl group of (S)-prolinol into the desired aminomethyl functionality while maintaining the crucial (S)-stereochemistry.
Caption: General synthetic workflow for Boc-(S)-3-(aminomethyl)pyrrolidine.
Applications in Drug Discovery
Boc-(S)-3-(aminomethyl)pyrrolidine is a cornerstone in the synthesis of advanced pharmaceutical agents due to its unique structural attributes.[1]
-
Chiral Building Block: As an enantiomerically pure compound, it is essential for asymmetric synthesis, ensuring the production of drugs with high efficacy and safety profiles.[1]
-
Peptide Chemistry: It is incorporated into peptide-based therapeutics to introduce conformational rigidity, such as β-turns, which can enhance binding affinity to biological targets.[11] The diamino functionality, after deprotection, can also act as a linker for peptide cyclization, which improves stability, bioavailability, and resistance to enzymatic degradation.[11]
-
Synthesis of Peptidomimetics: The pyrrolidine scaffold is used to append various functional groups, leading to the creation of novel peptidomimetics with improved pharmacological properties.[11]
-
Neurological Drug Development: The compound serves as a key intermediate in the synthesis of drugs targeting neurological disorders.[1][2]
-
Neuroscience Research: It is a valuable tool in studying neurotransmitter systems and developing potential treatments for cognitive disorders.[1]
Caption: Workflow for using the compound in peptide cyclization.
Representative Experimental Protocol: N-Acylation
The primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine is readily available for various coupling reactions. The following is a general protocol for N-acylation, a common step in synthesizing more complex molecules.
Objective: To couple a carboxylic acid (R-COOH) to the primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine.
Materials:
-
Boc-(S)-3-(aminomethyl)pyrrolidine
-
Carboxylic acid (R-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add Boc-(S)-3-(aminomethyl)pyrrolidine (1.05 eq) to the solution. Cool the mixture to 0°C using an ice bath.
-
Coupling: Add DIPEA (2.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times), water (1 time), and brine (1 time).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the desired N-acylated product. Characterize the final compound by NMR and MS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 199175-10-5 CAS MSDS ((S)-1-Boc-3-(aminomethyl)pyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS # 199175-10-5, (S)-1-Boc-3-(aminomethyl)pyrrolidine, (S)-1-tert-Butoxycarbonyl-3-(aminomethyl)pyrrolidine, (S)-3-(Aminomethyl)-1-N-Boc-pyrrolidine - chemBlink [ww.chemblink.com]
- 6. chemscene.com [chemscene.com]
- 7. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]
- 8. R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Biological Significance of Chiral Pyrrolidine Carbamates
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. The incorporation of a carbamate moiety onto this ring system further enhances its therapeutic potential by providing additional points for molecular recognition and influencing physicochemical properties. This technical guide provides a comprehensive literature review of the synthesis of chiral pyrrolidine carbamates, with a focus on asymmetric methodologies, and delves into their roles as modulators of key cellular signaling pathways.
I. Asymmetric Synthesis of Chiral Pyrrolidine Carbamates
The enantioselective synthesis of pyrrolidine carbamates is crucial for the development of stereochemically pure therapeutics, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. A variety of powerful asymmetric methods have been developed to access these valuable building blocks.
Organocatalytic Asymmetric Aza-Michael Addition
Organocatalysis has emerged as a powerful tool for the enantioselective construction of C-N bonds. The asymmetric aza-Michael addition of ketones to nitroolefins, often catalyzed by chiral pyrrolidine-based organocatalysts, provides a direct route to highly functionalized chiral pyrrolidines that can be readily converted to the corresponding carbamates.
A series of adamantoyl L-prolinamides have been shown to be highly efficient organocatalysts for the Michael addition of aldehydes and ketones to nitroalkenes, affording the Michael adducts in good yields (up to 95%) and with excellent enantioselectivities (up to 99% ee).[1] Similarly, (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts have been successfully applied to the asymmetric Michael addition of cycloketones to nitroalkenes.[2]
Table 1: Organocatalytic Asymmetric Aza-Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| Adamantoyl L-prolinamide | Cyclohexanone | trans-β-nitrostyrene | 92 | 85:15 | 98 | [1] |
| Adamantoyl L-prolinamide | Acetone | trans-β-nitrostyrene | 85 | - | 95 | [1] |
| DPEN-based thiourea | Cyclohexanone | trans-β-nitrostyrene | 99 | 9:1 | 99 | [2] |
| DPEN-based thiourea | Cyclopentanone | trans-β-nitrostyrene | 95 | 8:2 | 96 | [2] |
Experimental Protocol: General Procedure for Asymmetric Michael Addition of Cyclohexanone to trans-β-nitrostyrene using a DPEN-based Thiourea Catalyst [2]
-
To a reaction vessel, add the thiourea catalyst (7.3 mg, 0.020 mmol), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (30 mg, 0.20 mmol).
-
Dissolve the mixture in water (1.0 mL) under ambient conditions.
-
Add cyclohexanone (0.21 mL, 2.0 mmol) to the solution.
-
Stir the reaction mixture vigorously for 5 hours at room temperature.
-
Upon completion (monitored by TLC), extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral Michael adduct.
Caption: Workflow for organocatalytic aza-Michael addition.
Copper-Catalyzed Intramolecular C-H Amination
Copper-catalyzed C-H amination reactions provide a powerful and atom-economical approach to the synthesis of N-heterocycles. This methodology allows for the direct conversion of C-H bonds into C-N bonds, avoiding the need for pre-functionalized starting materials.
A mild and effective copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been developed for the synthesis of pyrrolidines in good yields with complete regio- and chemoselectivity.[3] Mechanistic studies on the copper-catalyzed intramolecular C-H amination of N-fluoride amides have shed light on the reaction pathway, involving a copper(I)/copper(II) catalytic cycle.[4][5]
Table 2: Copper-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Fluoropentylbenzamide | [TpiPr2Cu(NCMe)] | 1,2-Dichloroethane | 90 | 99 | [4][5] |
| N-Chloro-N-(4-phenylbutyl)benzamide | Cu(OTf)₂ | 1,2-Dichloroethane | 80 | 83 | [4] |
Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular C-H Amination of N-Fluoride Amides [6]
-
In a glovebox or under a strictly inert atmosphere (Nitrogen or Argon), dissolve the N-fluoride amide substrate (1.0 equiv) in anhydrous, degassed solvent (e.g., 1,2-dichloroethane) in a sealable reaction vessel.
-
Add the copper(I) precatalyst (e.g., [TpiPr2Cu(NCMe)], 5 mol%) to the solution.
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to the required temperature (e.g., 90 °C).
-
Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation to yield the pure pyrrolidine.
Caption: Proposed mechanism for Cu-catalyzed C-H amination.
Biocatalytic Intramolecular C-H Amination
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes, particularly from the cytochrome P450 family, have been developed to catalyze the intramolecular C-H amination of organic azides to produce chiral pyrrolidines.
Directed evolution of a cytochrome P411 enzyme has yielded variants capable of catalyzing the insertion of alkyl nitrenes into C(sp³)–H bonds with good enantioselectivity and catalytic efficiency.[7][8][9][10][11] This enzymatic platform provides a concise route for the preparation of chiral N-heterocycles from simple azide precursors.
Table 3: Biocatalytic Intramolecular C-H Amination for Pyrrolidine Synthesis
| Substrate | Enzyme Variant | Yield (%) | ee (%) | Reference |
| 1-Azido-5-phenylpentane | P411-PYS-5149 | 74 | 99 | [11] |
| 1-Azido-5-(4-fluorophenyl)pentane | P411-PYS-5149 | 67 | 99 | [11] |
| 1-Azido-5-(4-methylphenyl)pentane | P411-PYS-5149 | 65 | 98 | [11] |
Experimental Protocol: General Procedure for Biocatalytic Intramolecular C-H Amination [8]
-
Prepare whole-cell catalysts by expressing the engineered P411 enzyme variant (e.g., P411-PYS-5149) in E. coli.
-
Perform the biocatalytic reaction at an analytical scale using E. coli cells (OD₆₀₀ = 30) expressing the enzyme variant.
-
Add the azide substrate (2.5 mM) to the cell suspension in M9-N buffer (pH = 8.4).
-
Incubate the reaction mixture at room temperature under anaerobic conditions for 16 hours.
-
Monitor the reaction progress and quantify the yield by LC-MS based on calibration curves of the corresponding reference products.
-
Determine the enantioselectivity by HPLC on a chiral phase after benzoyl protection of the pyrrolidine product.
Caption: Workflow for biocatalytic C-H amination.
II. Chiral Pyrrolidine Carbamates in Cellular Signaling
Chiral pyrrolidine carbamates are not only valuable synthetic intermediates but also exhibit significant biological activities by modulating various cellular signaling pathways. Their ability to interact with specific protein targets makes them attractive candidates for drug development.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative diseases.[12] Chiral pyrrolidine-based inhibitors of nNOS have been developed with high potency and selectivity.[13][14] The stereochemistry of the pyrrolidine ring is crucial for the inhibitory activity and selectivity over other NOS isoforms.[12]
Caption: Inhibition of the nNOS signaling pathway.
Modulation of the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response.[15][16][17] Pyrrolidine dithiocarbamate (PDTC) has been shown to be a potent activator of the Nrf2 pathway, particularly in astrocytes.[18][19] This activation leads to the upregulation of antioxidant genes, providing protection against oxidative stress, a hallmark of many neurodegenerative diseases.
Caption: Activation of the Nrf2 antioxidant response pathway.
Induction of Apoptosis via JNK and NF-κB Signaling
In complex with copper, pyrrolidine dithiocarbamate (PDTC-Cu²⁺) has been shown to induce apoptosis (programmed cell death) in various cell types, including cancer cells and astrocytes.[20][21][22] This pro-apoptotic effect is mediated by the generation of reactive oxygen species (ROS), which in turn activates the JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.
Caption: JNK and NF-κB mediated apoptosis by PDTC-Cu²⁺.
III. Conclusion
Chiral pyrrolidine carbamates represent a class of molecules with immense potential in drug discovery and development. The continued advancement of asymmetric synthetic methodologies provides researchers with the tools to access a wide array of stereochemically defined pyrrolidine carbamates. Furthermore, a deeper understanding of their interactions with key cellular signaling pathways, such as those involving nNOS, Nrf2, JNK, and NF-κB, will undoubtedly pave the way for the design and development of novel therapeutics for a range of diseases, including neurodegenerative disorders and cancer. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the rich chemistry and biology of these fascinating compounds.
References
- 1. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of activating transcription factors JNK, NF-kappaB, and AP-1 in apoptosis induced by pyrrolidine dithiocarbamate/Cu complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Involvement of oxidative stress-induced ERK/JNK activation in the Cu(2+)/pyrrolidine dithiocarbamate complex-triggered mitochondria-regulated apoptosis in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a key chiral building block in medicinal chemistry and drug development. This document details its commercial availability, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a versatile intermediate for the synthesis of complex molecules.
Commercial Availability and Supplier Information
This compound, identified by CAS Number 173340-26-6 , is readily available from various chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale drug development projects.
Table 1: Representative Commercial Suppliers
| Supplier | Purity | Available Quantities |
| BLDpharm | ≥97% | Grams to Kilograms |
| ChemUniverse | Custom | Inquire for details |
| AChemBlock | ≥97% | Milligrams to Grams |
Physicochemical and Quantitative Data
This compound is a white to off-white solid at room temperature. Its Boc-protected amine and chiral pyrrolidine ring make it a valuable synthon for introducing a specific stereochemistry into target molecules.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | Supplier Data |
| Molecular Weight | 200.28 g/mol | Supplier Data |
| CAS Number | 173340-26-6 | Supplier Data |
| Boiling Point | 286.4 ± 29.0 °C at 760 mmHg (Predicted) | BOC Sciences (for a related compound) |
| Density | 1.04 g/cm³ (Predicted) | BOC Sciences (for a related compound) |
| XLogP3 | 0.9 | PubChem (Computed for (R)-enantiomer) |
| Rotatable Bond Count | 3 | PubChem (Computed for (R)-enantiomer) |
| Exact Mass | 200.152477885 Da | PubChem (Computed for (R)-enantiomer)[1] |
| Appearance | White or off-white powder | BOC Sciences (for a related compound)[] |
Note: Some physical properties are for the closely related compound (S)-3-(Boc-Amino)pyrrolidine or are computed values for the (R)-enantiomer and should be considered as estimates.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available chiral precursors. A common strategy involves the reduction of a nitrile or the reductive amination of an aldehyde derived from a protected pyrrolidine scaffold.
Proposed Synthetic Pathway
A plausible and efficient synthetic route starts from the commercially available (S)-1-Boc-3-hydroxymethyl-pyrrolidine. This pathway involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an appropriate nitrogen source and subsequent Boc-protection.
Detailed Experimental Protocols
Step 1: Mesylation of (S)-1-Boc-3-hydroxymethyl-pyrrolidine
-
To a stirred solution of (S)-1-Boc-3-hydroxymethyl-pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Formation
-
Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-3-(azidomethyl)-1-Boc-pyrrolidine.
Step 3: Reduction of the Azide
-
Dissolve the azide from the previous step in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-(aminomethyl)-1-Boc-pyrrolidine, which can be used directly in the next step.
Step 4: Boc Protection of the Primary Amine
-
Dissolve the crude amine from the previous step in DCM.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs). The chiral pyrrolidine moiety often serves as a key pharmacophore that interacts with the target protein, while the Boc-protected amine allows for further chemical modifications.
Role in the Development of CXCR4 Antagonists
One notable application of this class of compounds is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a GPCR that plays a crucial role in cancer progression, inflammation, and HIV infection.[3] Antagonists of CXCR4 can inhibit these processes and are therefore of significant therapeutic interest.
The synthesis of potent CXCR4 antagonists often involves the incorporation of a chiral 3-aminomethylpyrrolidine scaffold. The (S)-enantiomer of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can be deprotected and subsequently coupled with other molecular fragments to generate novel drug candidates.
CXCR4 Signaling Pathway
The binding of the endogenous ligand CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. CXCR4 antagonists block this interaction, thereby inhibiting these downstream effects.
Conclusion
This compound is a commercially available and highly valuable chiral building block for drug discovery and development. Its stereodefined pyrrolidine core and versatile Boc-protected amine handle make it an ideal starting material for the synthesis of complex molecular architectures, particularly for targeting GPCRs like CXCR4. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry.
References
IUPAC name for Boc protected (S)-3-aminomethylpyrrolidine
An In-depth Technical Guide on tert-Butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate
Executive Summary
The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planarity and stereogenic centers allow for a thorough exploration of pharmacophore space, making it a valuable component in modern drug design.[2] This guide focuses on a key derivative, (S)-3-aminomethylpyrrolidine protected with a tert-butoxycarbonyl (Boc) group. Its IUPAC name is tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate .[3] This chiral building block is instrumental in the synthesis of complex bioactive molecules, offering a versatile platform for introducing crucial amine functionalities.[4] It is widely used in the development of pharmaceuticals, particularly for neurological disorders, and in peptide chemistry to enhance the stability and bioavailability of therapeutics.[4]
Compound Identification and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of a synthetic building block are critical for its effective application in research and development.
Table 2.1: Compound Nomenclature and Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate[3] |
| Synonyms | (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, (S)-3-N-Boc-aminomethylpyrrolidine, (S)-Pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester[3] |
| CAS Number | 199175-10-5[4] |
| Molecular Formula | C₁₀H₂₀N₂O₂[4][5] |
| PubChem CID | 2756485[4] |
| MDL Number | MFCD02179397[4] |
Table 2.2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 200.28 g/mol [4][5] |
| Appearance | Yellow oil[4] |
| Purity | ≥ 99% (HPLC)[4] |
| Melting Point | 206-210°C |
| Boiling Point | 280.3 ± 13.0 °C (Predicted) |
| Density | 1.044 ± 0.06 g/cm³ (Predicted) |
| Storage Conditions | 0-8°C[4] |
Core Applications in Drug Discovery
This chiral pyrrolidine derivative is a cornerstone in the synthesis of enantiomerically pure compounds, which is essential for ensuring the efficacy and safety of new drug candidates.[4] Its bifunctional nature, featuring a protected primary amine and a secondary amine within the pyrrolidine ring, allows for controlled, sequential reactions to build complex molecular architectures.[6]
Key application areas include:
-
Neuroscience Research: The compound is a valuable intermediate for synthesizing agents targeting neurological disorders and for studying neurotransmitter systems.[4]
-
Peptide Chemistry: It is incorporated into peptide-based therapeutics to improve their stability and pharmacokinetic profiles.[4]
-
Oncology: Derivatives of the (S)-3-aminopyrrolidine scaffold have been identified as promising dual inhibitors of Abl and PI3K kinases, targets relevant to chronic myeloid leukemia (CML).[7]
-
General Medicinal Chemistry: The pyrrolidine moiety is a privileged structure found in drugs across various therapeutic areas, including antivirals, antibacterials, and anti-inflammatories.[1][8]
Chemical Reactivity and Synthetic Protocols
The primary utility of this compound lies in the strategic removal of the Boc protecting group to liberate the primary amine, which can then undergo a variety of coupling reactions.
Caption: General synthetic workflow utilizing the Boc-protected pyrrolidine building block.
Experimental Protocol: General Procedure for Amide Bond Formation
The following is a representative protocol for the coupling of the deprotected pyrrolidine with a carboxylic acid.
-
Deprotection: Dissolve tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM). Add an excess of Trifluoroacetic acid (TFA) (e.g., 2-4 eq) and stir at room temperature for 1-2 hours until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture in vacuo. The resulting residue, the trifluoroacetate salt of (S)-3-(aminomethyl)pyrrolidine, can often be used directly in the next step after neutralizing the acid.
-
Coupling: Dissolve the carboxylic acid (1.0 eq) in DCM or Dimethylformamide (DMF). Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq). Stir for 15 minutes.
-
Addition: Add a solution of the deprotected amine intermediate from step 2 and a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up followed by purification using column chromatography on silica gel to yield the desired amide product.
Application in Targeted Drug Discovery: A Case Study
The (S)-3-aminopyrrolidine scaffold has been successfully employed to develop dual inhibitors targeting multiple signaling pathways, a strategy of increasing importance in cancer therapy.
Caption: Logical workflow for the discovery of dual Abl/PI3K inhibitors from the pyrrolidine scaffold.
A study exploring novel treatments for Chronic Myeloid Leukemia (CML) identified a series of compounds built upon the (S)-3-aminopyrrolidine scaffold as dual inhibitors of Abl and PI3K kinases.[7] While the individual kinase inhibition was moderate, the compounds demonstrated promising cytotoxicity against the K562 leukemia cell line.[7] This suggests that the promising anti-leukemia effect may arise from the collective inhibition of both pathways, highlighting the utility of this scaffold in developing multi-targeted agents.[7] Molecular docking studies further confirmed that these derivatives could bind to both Abl and PI3K.[7]
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-3-N-Boc-aminomethyl pyrrolidine | C10H20N2O2 | CID 1519426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate and Its Analogs in Research and Development
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of the chemical properties and synthetic methodologies related to (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. Due to the limited availability of detailed experimental data for this specific compound, this guide also presents in-depth information on the closely related and extensively studied analog, (S)-tert-Butyl (pyrrolidin-3-yl)carbamate. This analog serves as a valuable case study, illustrating the applications of Boc-protected pyrrolidines as crucial building blocks in medicinal chemistry.
Compound Profile: this compound
This compound is a chiral heterocyclic building block. The presence of a Boc-protecting group on the amine and a chiral pyrrolidine core makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.
| Property | Value |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 173340-26-6 |
In-Depth Focus: The Analog (S)-tert-Butyl (pyrrolidin-3-yl)carbamate
The analog, (S)-tert-Butyl (pyrrolidin-3-yl)carbamate (also known as (S)-3-(Boc-amino)pyrrolidine), is a structurally similar compound that is widely referenced in scientific literature and is commercially available from numerous suppliers. Its synthetic routes and applications are well-documented, providing a strong proxy for understanding the potential utility of its methylene-homolog.
Physicochemical Data for (S)-tert-Butyl (pyrrolidin-3-yl)carbamate
| Property | Value | Reference |
| Molecular Formula | C9H18N2O2 | [] |
| Molecular Weight | 186.25 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Boiling Point | 286.4±29.0 °C at 760 mmHg | [] |
| Density | 1.04 g/cm³ | [] |
| Optical Activity | [α]/D -21.5±2.0°, c = 1 in ethanol | [2] |
Experimental Protocol: Synthesis of Chiral Boc-Protected Pyrrolidines
The synthesis of chiral Boc-protected pyrrolidines often involves asymmetric lithiation of N-Boc-pyrrolidine, followed by trapping with an electrophile. The following is a representative experimental protocol adapted from established methodologies for the functionalization of N-Boc-pyrrolidine.
Reaction: Asymmetric α-Arylation of N-Boc-pyrrolidine
Materials:
-
N-Boc-pyrrolidine
-
(+)-sparteine
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Zinc Chloride (ZnCl2) in THF
-
Aryl bromide
-
Palladium acetate (Pd(OAc)2)
-
t-Bu3P-HBF4
-
Methyl tert-butyl ether (MTBE)
-
Dry ice/acetone bath
Procedure:
-
An oven-dried three-necked round-bottomed flask is placed under a nitrogen atmosphere.
-
MTBE, N-Boc-pyrrolidine, and (+)-sparteine are added to the flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
sec-BuLi in cyclohexane is added dropwise, maintaining the internal temperature below -65 °C. The solution typically turns orange-red.
-
The reaction mixture is aged at -78 °C for several hours.
-
A solution of ZnCl2 in THF is then added dropwise at a temperature below -65 °C.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
The palladium catalyst and phosphonium salt are added, followed by the aryl bromide for the Negishi coupling.
-
The reaction is stirred until completion, monitored by TLC or LC-MS.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.
Diagram: Synthetic Workflow for Functionalized Pyrrolidines
Caption: Asymmetric synthesis of functionalized pyrrolidines.
Applications in Drug Discovery and Development
While specific applications for this compound are not widely reported, the analog (S)-tert-Butyl (pyrrolidin-3-yl)carbamate is a key intermediate in the synthesis of various biologically active compounds.
This building block is utilized in the development of:
-
EGFR Tyrosine Kinase Inhibitors: The pyrrolidine scaffold can be incorporated into molecules designed to target the epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.[2]
-
Bacterial Cell Division Inhibitors: The chiral amine functionality of the deprotected pyrrolidine can be used to synthesize compounds that interfere with bacterial cell division, offering a potential route to new antibiotics.[2]
-
Asymmetric Catalysis: The chiral nature of these compounds makes them suitable for use as ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules.
Diagram: Role as a Building Block in Kinase Inhibitor Synthesis
References
A Technical Guide to the Solubility Characteristics of Boc-(S)-3-(aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-3-(aminomethyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of complex pharmaceutical agents. An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a summary of the available physical and solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine. Due to the limited availability of quantitative solubility data in public literature, this guide also furnishes a detailed, generalized experimental protocol for determining its equilibrium solubility in various solvents, which can be adapted for specific laboratory requirements.
Physicochemical Properties
Boc-(S)-3-(aminomethyl)pyrrolidine is a stable, Boc-protected chiral amine. Its fundamental physicochemical properties are summarized in Table 1. There are some discrepancies in the reported physical state of the broader class of 1-Boc-3-(aminomethyl)pyrrolidines, with the racemic mixture described as a solid and the enantiomerically pure forms often as liquids or oils. This may be attributable to differences in purity or the specific enantiomeric form.
Table 1: Physicochemical Properties of Boc-(S)-3-(aminomethyl)pyrrolidine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [1][2] |
| CAS Number | 199175-10-5 | |
| Appearance | Colorless to yellow liquid/oil | |
| Storage Temperature | 2-8°C | [1] |
| Boiling Point | 95 - 99 °C / 1.5 mm Hg (for (R)-enantiomer) |
Solubility Profile
Quantitative solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine is not extensively documented. However, qualitative descriptions and data from structurally similar compounds provide valuable insights into its expected solubility behavior. The presence of the lipophilic tert-butoxycarbonyl (Boc) group generally imparts solubility in a range of organic solvents, while the primary amine and the pyrrolidine ring can contribute to solubility in polar and protic solvents.
Table 2: Qualitative Solubility Data and Analogs
| Compound | Solvent | Solubility | Reference(s) |
| (R)-1-Boc-3-(aminomethyl)pyrrolidine | Not Specified | High Solubility | |
| (S)-3-(Boc-amino)pyrrolidine | Water | Soluble | [3] |
| Chloroform | Slightly Soluble | [3] | |
| Methanol | Slightly Soluble | [3] |
Experimental Protocol for Equilibrium Solubility Determination
The following protocol outlines a standard "shake-flask" method to determine the equilibrium solubility of Boc-(S)-3-(aminomethyl)pyrrolidine. This method can be followed by either gravimetric analysis or concentration determination via High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Boc-(S)-3-(aminomethyl)pyrrolidine
-
Selected solvents (e.g., deionized water, methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM))
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Pipettes and general laboratory glassware
-
For Gravimetric Analysis: Evaporating dishes, vacuum oven or desiccator
-
For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or ELSD), column (e.g., C18), and validated analytical method
Procedure
-
Sample Preparation:
-
Add an excess amount of Boc-(S)-3-(aminomethyl)pyrrolidine to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Record the exact mass of the compound added.
-
Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the vials to stand at the set temperature for a short period to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or an HPLC vial (for HPLC analysis). This step is crucial to remove any undissolved microparticles.[4]
-
-
Quantification:
-
Method A: Gravimetric Analysis
-
Accurately weigh the vial containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is fully removed, re-weigh the vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.[5]
-
-
Method B: HPLC Analysis
-
Prepare a series of calibration standards of Boc-(S)-3-(aminomethyl)pyrrolidine of known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC system.[6]
-
Dilute the filtered saturated solution with a suitable solvent to fall within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.[4]
-
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for equilibrium solubility determination.
Conclusion
While quantitative solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine remains scarce in published literature, its physicochemical profile suggests solubility in a range of common organic solvents. For drug development professionals requiring precise solubility values for process optimization and formulation, direct experimental determination is necessary. The provided protocol offers a robust and adaptable framework for generating this critical data, enabling more informed and efficient use of this versatile chiral building block.
References
An In-depth Technical Guide to the Key Reactive Sites of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a secondary amine within the pyrrolidine ring, offers multiple points for chemical modification. This guide provides a comprehensive overview of the key reactive sites of this compound, detailing its chemical properties, reactivity, and application in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The strategic manipulation of its reactive centers allows for the construction of diverse compound libraries for lead optimization and the synthesis of targeted drug candidates.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | White or off-white powder/solid | [] |
| CAS Number | 173340-26-6 | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, sealed in a dry, dark place | [3] |
| Boiling Point | 303.9±15.0 °C (Predicted) | [4] |
| Density | 0.997 g/cm³ (Predicted) | [4] |
Note: Some physical properties are predicted values and should be used as an estimate.
Key Reactive Sites and Their Transformations
The reactivity of this compound is primarily dictated by two key functional groups: the Boc-protected primary amine and the secondary amine of the pyrrolidine ring.
The Boc-Protected Primary Amine: Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The primary reactive pathway for this site is acid-catalyzed deprotection to reveal the free primary amine.
Reaction Mechanism: The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, followed by the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation can then be quenched by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Below is a DOT script representation of the Boc deprotection mechanism.
Experimental Protocol: General Procedure for Boc Deprotection
A common method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Reagents and Solvents:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM) or ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in a suitable solvent such as DCM or EtOAc.
-
Add an excess of the acidic reagent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.
-
| Acidic Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temp. | 1 - 12 h |
The Pyrrolidine Secondary Amine: Nucleophilic Reactions
The secondary amine within the pyrrolidine ring is nucleophilic and serves as a key site for further functionalization through reactions such as N-alkylation and N-acylation. The estimated pKa for a similar pyrrolidine-based CXCR4 antagonist is around 8.2, indicating moderate basicity.[5]
3.2.1. N-Alkylation
N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This reaction is fundamental in modifying the scaffold for structure-activity relationship (SAR) studies.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from procedures for similar secondary amines.
-
Reagents and Solvents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the base.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
-
3.2.2. N-Acylation
N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide bond. This is a common strategy to introduce diverse substituents.
Experimental Protocol: General Procedure for N-Acylation
This protocol is based on standard acylation methods.
-
Reagents and Solvents:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent)
-
A base (e.g., triethylamine, pyridine)
-
An inert solvent (e.g., dichloromethane, tetrahydrofuran)
-
-
Procedure:
-
Dissolve this compound and the base in the solvent and cool to 0 °C.
-
Add the acylating agent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the product by chromatography if necessary.
-
Below is a DOT script illustrating the general workflow for the functionalization of the pyrrolidine nitrogen.
Application in Drug Discovery: CXCR4 Antagonists
This compound is a valuable scaffold for the synthesis of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is implicated in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory responses.[5][6] Antagonists of CXCR4 can block the downstream signaling pathways activated by the binding of its ligand, CXCL12.
The pyrrolidine moiety of the title compound often serves as a key structural element that can be elaborated to interact with the CXCR4 binding pocket. The synthetic handles on the molecule allow for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The following DOT script illustrates the simplified CXCL12/CXCR4 signaling pathway and the inhibitory action of an antagonist derived from the discussed scaffold.
Conclusion
This compound is a strategically important building block in synthetic and medicinal chemistry. Its two distinct reactive sites, the Boc-protected primary amine and the nucleophilic secondary amine of the pyrrolidine ring, allow for orthogonal chemical modifications. A thorough understanding of the reactivity of these sites is crucial for the rational design and efficient synthesis of novel drug candidates, particularly in the development of therapeutics targeting receptors like CXCR4. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile compound in their drug discovery and development endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 3. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Derivatization of N-Boc-(S)-3-(aminomethyl)pyrrolidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of the chiral building block, N-Boc-(S)-3-(aminomethyl)pyrrolidine, and its subsequent derivatization. This versatile intermediate is a valuable component in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates.
Introduction
Pyrrolidine scaffolds are prevalent in numerous natural products and synthetic drugs, imparting unique conformational constraints and physicochemical properties. The aminomethyl substituent at the 3-position provides a key functional handle for further molecular elaboration, while the Boc-protecting group on the pyrrolidine nitrogen allows for selective reactions at the primary amine. The (S)-stereochemistry is often crucial for specific interactions with biological targets. This guide outlines a reliable synthetic route to N-Boc-(S)-3-(aminomethyl)pyrrolidine and showcases common derivatization reactions, including N-acylation and N-alkylation, complete with experimental details and characterization data.
Synthesis of N-Boc-(S)-3-(aminomethyl)pyrrolidine
A common and efficient route to N-Boc-(S)-3-(aminomethyl)pyrrolidine involves the reduction of a nitrile precursor, N-Boc-(S)-3-cyanopyrrolidine. This precursor can be synthesized from commercially available starting materials such as (S)-3-hydroxypyrrolidine.
Overall Synthesis Workflow
Caption: Synthetic pathway to N-Boc-(S)-3-(aminomethyl)pyrrolidine.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(S)-3-cyanopyrrolidine
This protocol outlines the Boc protection of (S)-3-cyanopyrrolidine.
Materials:
-
(S)-3-Cyanopyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-cyanopyrrolidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-cyanopyrrolidine.
Protocol 2: Synthesis of N-Boc-(S)-3-(aminomethyl)pyrrolidine
This protocol describes the reduction of the nitrile to the primary amine.
Materials:
-
N-Boc-(S)-3-cyanopyrrolidine
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Methanol (for Raney Ni)
-
Ammonia (for Raney Ni)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure using LiAlH₄:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-3-cyanopyrrolidine (1.0 eq) in THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (DCM/MeOH with NH₃) to afford N-Boc-(S)-3-(aminomethyl)pyrrolidine.
Procedure using Raney Nickel:
-
Charge a high-pressure reactor with N-Boc-(S)-3-cyanopyrrolidine (1.0 eq), Raney Nickel (catalytic amount), and methanolic ammonia.
-
Pressurize the reactor with hydrogen gas (50-100 psi).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-(S)-3-(aminomethyl)pyrrolidine.
Derivatization of N-Boc-(S)-3-(aminomethyl)pyrrolidine
The primary amine of N-Boc-(S)-3-(aminomethyl)pyrrolidine can be readily functionalized through various reactions.
Derivatization Workflow
Caption: Common derivatization reactions of the title compound.
Experimental Protocols for Derivatization
Protocol 3: N-Acylation with Benzoyl Chloride
Materials:
-
N-Boc-(S)-3-(aminomethyl)pyrrolidine
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve N-Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the N-benzoyl derivative.
Protocol 4: N-Alkylation with Benzyl Bromide
Materials:
-
N-Boc-(S)-3-(aminomethyl)pyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of N-Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-16 hours.
-
Filter the solid and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the N-benzyl derivative.
Data Presentation
The following tables summarize typical yields and key characterization data for the synthesized compounds.
Table 1: Synthesis of N-Boc-(S)-3-(aminomethyl)pyrrolidine
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | N-Boc-(S)-3-cyanopyrrolidine | (S)-3-Cyanopyrrolidine | (Boc)₂O, Et₃N | 90-95 | >95 |
| 2 | N-Boc-(S)-3-(aminomethyl)pyrrolidine | N-Boc-(S)-3-cyanopyrrolidine | LiAlH₄ or Raney Ni/H₂ | 75-85 | >97 |
Table 2: Derivatization of N-Boc-(S)-3-(aminomethyl)pyrrolidine
| Reaction | Derivative | Reagents | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| N-Acylation | N-Benzoyl | Benzoyl chloride, Et₃N | 85-92 | 7.8-7.4 (m, 5H), 3.6-3.0 (m, 6H), 2.1-1.7 (m, 2H), 1.45 (s, 9H) | [M+H]⁺ |
| N-Alkylation | N-Benzyl | Benzyl bromide, K₂CO₃ | 70-80 | 7.4-7.2 (m, 5H), 3.8 (s, 2H), 3.5-2.9 (m, 6H), 2.0-1.6 (m, 2H), 1.45 (s, 9H) | [M+H]⁺ |
Note: ¹H NMR and MS data are representative and may vary slightly.
Conclusion
This application note provides robust and reproducible protocols for the synthesis of N-Boc-(S)-3-(aminomethyl)pyrrolidine and its subsequent derivatization. The detailed methodologies and tabulated data offer a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. The straightforward nature of these protocols allows for the efficient generation of a diverse library of pyrrolidine-based compounds for further investigation.
Application of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Medicinal Chemistry: Application Notes and Protocols
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic structures with therapeutic potential. Its pyrrolidine core and the protected amine functionality make it a versatile scaffold for introducing specific spatial arrangements and functionalities into drug candidates. This document provides detailed application notes and experimental protocols for its use in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors and bacterial cell division inhibitors.
Application Notes
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The Boc-protecting group allows for selective manipulation of the pyrrolidine nitrogen, while the chiral center at the 3-position is crucial for achieving stereospecific interactions with biological targets.
Synthesis of Pyrido[3,4-d]pyrimidine-based EGFR Inhibitors
The pyrido[3,4-d]pyrimidine scaffold is a core structural motif in a number of potent and selective EGFR tyrosine kinase inhibitors (TKIs). This compound is employed to introduce a substituted pyrrolidine moiety at the C6 position of the pyridopyrimidine core. This substitution has been shown to be critical for potent inhibitory activity against both wild-type and mutant forms of EGFR, including the T790M resistance mutation. The synthesis involves the deprotection of the Boc group to free the secondary amine of the pyrrolidine, which is then reacted with a suitable precursor of the pyridopyrimidine core.
Synthesis of N-benzyl-3-sulfonamidopyrrolidine-based Bacterial Cell Division Inhibitors
Bacterial cell division is a promising target for the development of new antibacterial agents. This compound can be used to synthesize N-benzyl-3-sulfonamidopyrrolidines, a class of compounds that have been shown to inhibit bacterial cell division. The synthesis typically involves the removal of the Boc protecting group, followed by N-alkylation with a substituted benzyl group and subsequent sulfonylation of the primary amine. The chirality of the pyrrolidine ring is essential for the antibacterial activity of these compounds.
Quantitative Data
The following tables summarize the biological activity of compounds synthesized using this compound as a key building block.
Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidine-based EGFR Inhibitors
| Compound ID | EGFRL858R IC50 (nM) | EGFRL858R/T790M IC50 (nM) | HCC827 Cell Growth Inhibition IC50 (µM) | H1975 Cell Growth Inhibition IC50 (µM) | Reference |
| 25h | 1.7 | 23.3 | 0.025 | 0.49 | [1] |
| B1 | - | 13 | - | 0.087 | [2][3] |
| B7 | - | 5.9 | - | 0.023 | [2][3] |
| 8a | 99 | 123 | - | - | [4][5][6][7] |
| APP-1 | 15.6 | 326 | - | - | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of N-benzyl-3-sulfonamidopyrrolidines against E. coli
| Compound ID | E. coli Strain | MIC (µM) | Reference |
| 14 | DRC 39 (AcrAB efflux pump-deficient) | 10 | [9] |
| 15 | DRC 39 (AcrAB efflux pump-deficient) | 20 | [9] |
| Gyramide A | BW25113 ΔtolC | 10 | [10] |
| Gyramide B | BW25113 ΔtolC | 5 | [10] |
| Gyramide C | BW25113 ΔtolC | 5 | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[3,4-d]pyrimidine-based EGFR Inhibitor (General Procedure)
This protocol describes a general method for the synthesis of 2,4-disubstituted 6-((S)-pyrrolidin-3-ylmethoxy)pyrido[3,4-d]pyrimidines, adapted from the synthesis of related compounds.[1]
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-pyrrolidin-3-ylmethanamine.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of the appropriate 6-chloro-2,4-disubstituted-pyrido[3,4-d]pyrimidine precursor in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add (S)-pyrrolidin-3-ylmethanamine obtained from the previous step.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate.
-
Heat the reaction mixture at 80-120 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[3,4-d]pyrimidine derivative.
Synthesis workflow for Pyrido[3,4-d]pyrimidine EGFR inhibitors.
Protocol 2: Synthesis of an N-benzyl-3-sulfonamidopyrrolidine Bacterial Cell Division Inhibitor (General Procedure)
This protocol outlines a general synthetic route for N-benzyl-3-sulfonamidopyrrolidines, based on published methods.[9]
Step 1: Boc Deprotection of this compound
-
Follow the procedure described in Protocol 1, Step 1 to obtain (S)-pyrrolidin-3-ylmethanamine.
Step 2: Reductive Amination
-
To a solution of (S)-pyrrolidin-3-ylmethanamine in a suitable solvent such as methanol or dichloroethane, add the desired substituted benzaldehyde.
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzylated pyrrolidine derivative.
Step 3: Sulfonylation
-
Dissolve the N-benzylated pyrrolidine derivative in a solvent like DCM or pyridine.
-
Cool the solution to 0 °C and add the desired sulfonyl chloride dropwise.
-
Add a base, such as triethylamine or pyridine, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final N-benzyl-3-sulfonamidopyrrolidine.
Synthesis of N-benzyl-3-sulfonamidopyrrolidines.
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers. The synthesized pyrido[3,4-d]pyrimidine derivatives act as inhibitors of the EGFR tyrosine kinase, blocking the downstream signaling and thereby inhibiting cancer cell growth.
Simplified EGFR signaling pathway and the point of inhibition.
Bacterial Cell Division Pathway
Bacterial cell division is a complex process orchestrated by a number of proteins, with FtsZ playing a central role. FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins (the divisome). The Z-ring then constricts, leading to the formation of a septum and ultimately the division of the cell into two daughter cells. The N-benzyl-3-sulfonamidopyrrolidine derivatives interfere with this process, leading to filamentation and eventual death of the bacteria. While the exact target within the divisome for this class of compounds is still under investigation, it is known to disrupt the normal cell division process.
Bacterial cell division pathway and points of disruption.
References
- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-(Boc-aminomethyl)pyrrolidine: A Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Boc-aminomethyl)pyrrolidine is a valuable and versatile chiral building block extensively utilized in medicinal chemistry and drug discovery.[1][2] Its rigid pyrrolidine scaffold, coupled with a protected primary amine, provides a key structural motif for introducing chirality and functionality into a wide range of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and subsequent derivatization, making it an ideal starting material for the synthesis of complex molecules.[1][2]
These application notes provide an overview of the use of (S)-3-(Boc-aminomethyl)pyrrolidine in the synthesis of key drug classes, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy. Detailed experimental protocols for representative synthetic transformations are also provided.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-(Boc-aminomethyl)pyrrolidine is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 122536-76-9 | |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| Appearance | White or off-white powder | [3] |
| Optical Activity | [α]/D -21.5±2.0°, c = 1 in ethanol | |
| Boiling Point | 286.4±29.0 °C at 760 mmHg | [3] |
| Density | 1.04 g/cm³ | [3] |
Applications in Drug Discovery
(S)-3-(Boc-aminomethyl)pyrrolidine serves as a critical chiral synthon for the preparation of a variety of therapeutic agents.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The inhibition of DPP-4 enhances the GLP-1 signaling pathway, which plays a crucial role in glucose homeostasis.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
EGFR is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anti-cancer therapies. (S)-3-(Boc-amino)pyrrolidine can be used to synthesize 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives, which have shown potent inhibitory activity against EGFR tyrosine kinase.
EGFR inhibitors block the downstream signaling cascade that promotes tumor growth and survival.
References
- 1. chemimpex.com [chemimpex.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steps in discovery of alogliptin - Int J Pharm Chem Anal [ijpca.org]
- 6. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
Application Notes and Protocols for Coupling Reactions with Boc-(S)-3-aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-(aminomethyl)pyrrolidine is a versatile chiral building block extensively utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a Boc-protected pyrrolidine ring and a primary amine, makes it a valuable intermediate for synthesizing a wide array of complex molecules, including potent enzyme inhibitors and receptor antagonists. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, and its incorporation can significantly enhance the pharmacological properties of a molecule. This document provides detailed application notes and experimental protocols for various coupling reactions involving Boc-(S)-3-(aminomethyl)pyrrolidine, intended to guide researchers in their synthetic endeavors.
Key Applications
The primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine serves as a versatile nucleophile for the formation of various functional groups, enabling its incorporation into diverse molecular architectures. Key applications include:
-
Amide Bond Formation: Coupling with carboxylic acids to generate amide derivatives, a common linkage in many biologically active compounds.
-
Reductive Amination: Reaction with aldehydes and ketones to form secondary amines, providing a robust method for carbon-nitrogen bond formation.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a functional group present in numerous therapeutic agents.
-
Urea Formation: Coupling with isocyanates or in-situ generated isocyanates to yield ureas, which are important pharmacophores.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key coupling reactions with Boc-(S)-3-(aminomethyl)pyrrolidine. The quantitative data for these reactions are summarized in structured tables for easy comparison and reference.
Amide Bond Formation
Amide coupling reactions are fundamental in drug discovery. A variety of coupling reagents can be employed to facilitate the reaction between Boc-(S)-3-(aminomethyl)pyrrolidine and a carboxylic acid.
Table 1: Amide Coupling Reaction Conditions
| Carboxylic Acid | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | EDC (1.2 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DMF | RT | 12-16 | 85-95 |
| 4-Fluorobenzoic Acid | HATU (1.1 eq) | DIPEA (2.0 eq) | DMF | RT | 2-6 | >90 |
| Acetic Acid | DCC (1.1 eq), DMAP (cat.) | - | DCM | 0 to RT | 4 | ~80 |
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general method for the coupling of a carboxylic acid with Boc-(S)-3-(aminomethyl)pyrrolidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
-
Materials:
-
Carboxylic Acid (1.0 eq)
-
Boc-(S)-3-(aminomethyl)pyrrolidine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), Boc-(S)-3-(aminomethyl)pyrrolidine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Reductive Amination
Reductive amination is a highly efficient method for the synthesis of secondary amines from primary amines and carbonyl compounds.
Table 2: Reductive Amination Reaction Conditions
| Carbonyl Compound | Reducing Agent | Additive/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ (1.2 eq) | Acetic Acid (cat.) | DCE | RT | 6 | >90 |
| 4-Chlorobenzaldehyde | NaBH₃CN (1.5 eq) | ZnCl₂ (cat.) | MeOH | RT | 12 | 85-95 |
| Acetone | NaBH₄ (1.5 eq) | - | MeOH | 0 to RT | 4-8 | ~80 |
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol outlines a general procedure for the reductive amination of an aldehyde with Boc-(S)-3-(aminomethyl)pyrrolidine using STAB.
-
Materials:
-
Aldehyde (1.0 eq)
-
Boc-(S)-3-(aminomethyl)pyrrolidine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
Glacial Acetic Acid (catalytic amount)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) in DCE, add Boc-(S)-3-(aminomethyl)pyrrolidine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sulfonamide Formation
The reaction of Boc-(S)-3-(aminomethyl)pyrrolidine with sulfonyl chlorides in the presence of a base provides sulfonamides, an important class of compounds in medicinal chemistry.
Table 3: Sulfonamide Formation Reaction Conditions
| Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Triethylamine (1.5 eq) | DCM | 0 to RT | 2-4 | >90 |
| p-Toluenesulfonyl chloride | Pyridine (2.0 eq) | DCM | 0 to RT | 3-5 | >90 |
| Methanesulfonyl chloride | DIPEA (1.5 eq) | THF | 0 to RT | 1-3 | ~85 |
Protocol 3: Sulfonamide Synthesis
-
Materials:
-
Sulfonyl Chloride (1.0 eq)
-
Boc-(S)-3-(aminomethyl)pyrrolidine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve Boc-(S)-3-(aminomethyl)pyrrolidine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the sulfonyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Urea Formation
Ureas can be synthesized by reacting Boc-(S)-3-(aminomethyl)pyrrolidine with an isocyanate.
Table 4: Urea Formation Reaction Conditions
| Isocyanate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyl isocyanate | - | DCM | 0 to RT | 1-2 | >95 |
| 4-Chlorophenyl isocyanate | - | THF | 0 to RT | 1-2 | >95 |
Protocol 4: Urea Synthesis from Isocyanate
-
Materials:
-
Isocyanate (1.0 eq)
-
Boc-(S)-3-(aminomethyl)pyrrolidine (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve Boc-(S)-3-(aminomethyl)pyrrolidine (1.05 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the isocyanate (1.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product is often pure, but can be further purified by recrystallization or column chromatography if necessary.
-
Application in Drug Discovery: CXCR4 Antagonists
The pyrrolidine scaffold is a key feature in the design of antagonists for the chemokine receptor CXCR4, which is implicated in cancer metastasis and inflammatory diseases.[1][2] The following diagrams illustrate a general workflow for the synthesis of a potential CXCR4 antagonist starting from Boc-(S)-3-(aminomethyl)pyrrolidine and a simplified representation of the CXCR4 signaling pathway.
The binding of the natural ligand CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.[1][2] Antagonists developed from scaffolds like Boc-(S)-3-(aminomethyl)pyrrolidine can block this interaction and inhibit these downstream effects.
Conclusion
Boc-(S)-3-(aminomethyl)pyrrolidine is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers to utilize this chiral amine in various coupling reactions. The successful application of this scaffold in the development of CXCR4 antagonists highlights its importance in modern drug discovery. By understanding the reaction conditions and potential applications, researchers can effectively incorporate this building block into their synthetic strategies to create novel and potent bioactive compounds.
References
- 1. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
Application Note: A Scalable, Three-Step Synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable three-step synthetic route to produce (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a valuable chiral building block in medicinal chemistry. The synthesis commences with the reduction of (S)-1-benzyl-3-cyanopyrrolidine to the corresponding primary amine, followed by the selective protection of this amine with a tert-butoxycarbonyl (Boc) group. The final step involves the removal of the N-benzyl protecting group via catalytic transfer hydrogenation to yield the target compound. This protocol is designed for scalability and employs readily available reagents and standard laboratory equipment, making it suitable for both academic research and industrial drug development settings.
Data Summary
The following tables summarize the key quantitative data for the three-step synthesis of this compound.
Table 1: Reagent Stoichiometry and Molecular Weights
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1 | (S)-1-Benzyl-3-cyanopyrrolidine | 186.26 | 1.0 |
| Raney® Nickel | - | Catalytic | |
| Potassium Borohydride (KBH₄) | 53.94 | 4.0 | |
| 2 | (S)-1-Benzyl-3-(aminomethyl)pyrrolidine | 190.29 | 1.0 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.1 | |
| Triethylamine (TEA) | 101.19 | 1.2 | |
| 3 | (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | 290.41 | 1.0 |
| Palladium on Carbon (10 wt. %) | - | Catalytic | |
| Ammonium Formate | 63.06 | 5.0 |
Table 2: Process Parameters and Expected Outcomes
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (%) |
| 1 | Nitrile Reduction | Ethanol | 25 | 2 | 85-95 | >95 |
| 2 | Boc Protection | Dichloromethane | 25 | 3 | 90-98 | >97 |
| 3 | Debenzylation | Methanol | 25 | 4 | 88-96 | >98 |
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzyl-3-(aminomethyl)pyrrolidine
Materials:
-
(S)-1-Benzyl-3-cyanopyrrolidine
-
Raney® Nickel (50% slurry in water)
-
Potassium Borohydride (KBH₄)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of Raney® Nickel (catalytic amount, washed with anhydrous ethanol) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Potassium Borohydride (4.0 eq) in portions.
-
To this mixture, add a solution of (S)-1-benzyl-3-cyanopyrrolidine (1.0 eq) in anhydrous ethanol dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (S)-1-benzyl-3-(aminomethyl)pyrrolidine as a crude oil, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
Materials:
-
(S)-1-Benzyl-3-(aminomethyl)pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude (S)-1-benzyl-3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield (S)-tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate as a pure compound.
Step 3: Synthesis of this compound
Materials:
-
(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
-
Palladium on Carbon (10 wt. %)
-
Ammonium Formate
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate (1.0 eq) in methanol in a round-bottom flask.
-
To this solution, add ammonium formate (5.0 eq) followed by 10% Palladium on Carbon (catalytic amount).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the debenzylation by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the final product, this compound, as a solid or oil. Further purification can be achieved by crystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the nitrile reduction step.
Application Notes and Protocols for the Boc Deprotection of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability in a broad range of chemical conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the deprotection of (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate to yield (S)-3-(aminomethyl)pyrrolidine, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The protocol described herein utilizes hydrochloric acid in dioxane, a common and efficient method for Boc deprotection, which typically affords the corresponding amine as a dihydrochloride salt.
The deprotection proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which is followed by the loss of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate readily decarboxylates to furnish the free amine, which is then protonated by the excess acid to form the hydrochloride salt.[1]
Data Presentation
The following table summarizes the expected outcome and reaction parameters for the Boc deprotection of this compound using 4M HCl in dioxane. The data is based on established general procedures and typical yields reported for similar substrates.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | 4M HCl in 1,4-Dioxane | [2][3][4][5] |
| Solvent | 1,4-Dioxane | [2][3][4][5] |
| Reaction Temperature | Room Temperature | [3][4][5] |
| Reaction Time | 1 - 4 hours | [4][5] |
| Product | (S)-3-(Aminomethyl)pyrrolidine dihydrochloride | [6] |
| Typical Yield | >90% | [6] (High yield mentioned) |
| Purity | High (typically requires no further purification after precipitation) | [4] |
| Analytical Methods | NMR, Mass Spectrometry | [7][8][9][10][11] |
Experimental Protocol
This protocol details the procedure for the Boc deprotection of this compound to yield (S)-3-(aminomethyl)pyrrolidine dihydrochloride.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
High-vacuum pump
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous 1,4-dioxane (approximately 5-10 mL per gram of starting material).
-
Addition of Reagent: Under an inert atmosphere, add 4M HCl in 1,4-dioxane (3.0 - 5.0 equivalents) to the stirred solution at room temperature. The addition can be done dropwise or in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material. Typically, the reaction is complete within 1-4 hours.[4][5] A precipitate of the dihydrochloride salt may form during the reaction.
-
Product Isolation: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a generous amount of anhydrous diethyl ether to remove any residual solvent and soluble impurities.
-
Drying: Dry the collected white to off-white solid under high vacuum to afford pure (S)-3-(aminomethyl)pyrrolidine dihydrochloride.
Characterization of (S)-3-(Aminomethyl)pyrrolidine dihydrochloride:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the aminomethyl group protons, shifted downfield due to the presence of the hydrochloride salts.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms of the pyrrolidine ring and the aminomethyl group.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak corresponding to the free base, (S)-3-(aminomethyl)pyrrolidine. The expected [M+H]⁺ is m/z 101.11.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Boc deprotection of this compound.
References
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum [chemicalbook.com]
- 11. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a chiral bifunctional building block utilized in peptide synthesis to introduce a constrained pyrrolidine moiety. Its structure, featuring a Boc-protected primary amine and a secondary cyclic amine, allows for its strategic incorporation into peptide backbones or as a side-chain modification. This modification can impart unique conformational constraints on the resulting peptide, potentially enhancing its biological activity, receptor selectivity, and metabolic stability. The pyrrolidine ring can mimic proline residues, inducing specific turns in the peptide structure, which can be crucial for optimizing interactions with biological targets. Furthermore, the exocyclic primary amine, after deprotection, serves as a versatile handle for further modifications, including the attachment of reporter molecules, cytotoxic agents, or for peptide cyclization.
These application notes provide a comprehensive guide for the use of this compound in solid-phase peptide synthesis (SPPS), covering its incorporation, subsequent modifications, and expected outcomes.
Key Applications in Peptide Synthesis
-
Induction of Conformational Constraints: The rigid pyrrolidine ring can enforce specific secondary structures, such as β-turns, which can lead to peptides with higher binding affinities and selectivities for their targets.
-
Peptide Cyclization: The primary amine on the methyl arm can be used for head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization, a common strategy to improve peptide stability and bioavailability.
-
Synthesis of Peptidomimetics: This building block can serve as a scaffold to which various functional groups are attached, enabling the creation of novel peptidomimetics with enhanced pharmacological properties.
-
Linker for Conjugation: It can function as a linker to attach peptides to other molecules of interest, such as fluorophores, biotin, or polyethylene glycol (PEG).
Data Presentation: Representative Quantitative Data
The following table summarizes typical quantitative data for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis. These values are illustrative and may vary depending on the peptide sequence, resin, and specific reaction conditions.
| Parameter | Incorporation as an Internal Residue | Use as a Cyclization Linker (On-Resin) |
| Coupling Efficiency | >95% | >95% |
| Crude Peptide Purity (HPLC) | 80-90% | 70-85% |
| Final Purity after Purification (HPLC) | >98% | >97% |
| Overall Yield (based on resin loading) | 15-25% | 10-20% |
| Major Side Products | Incomplete coupling, deletion sequences | Dimerization, oligomerization |
Experimental Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS). All procedures should be carried out in a dedicated peptide synthesizer or with appropriate manual SPPS apparatus.
Protocol 1: Incorporation of this compound at the N-Terminus of a Resin-Bound Peptide
This protocol details the coupling of this compound to the free N-terminus of a peptide chain synthesized on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for an additional 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Boc Deprotection of the Incorporated Pyrrolidine Moiety
This protocol describes the removal of the Boc protecting group from the newly incorporated this compound to expose the primary amine for further modification.
Materials:
-
Peptide-resin with Boc-protected pyrrolidine moiety
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Piperidine in DMF
Procedure:
-
Resin Preparation: Wash the peptide-resin from Protocol 1 with DCM (3x).
-
Boc Deprotection: Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% DIPEA in DMF (2x) or 20% piperidine in DMF (2x), and finally with DMF (3x) and DCM (3x). The resin is now ready for subsequent coupling to the newly freed primary amine.
Protocol 3: Final Cleavage and Deprotection
This protocol is for the final cleavage of the modified peptide from the resin and removal of any remaining side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
TFA cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Application Notes: Asymmetric Synthesis Employing (S)-3-(Boc-aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Boc-aminomethyl)pyrrolidine is a versatile chiral building block utilized in the field of asymmetric synthesis. Its inherent chirality and the presence of both a protected and a free amine group make it an excellent starting material for the synthesis of complex chiral ligands and organocatalysts. These catalysts are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the development of enantiomerically pure pharmaceuticals and other fine chemicals.
This document provides detailed application notes and protocols for the use of (S)-3-(Boc-aminomethyl)pyrrolidine as a precursor for a chiral diamine organocatalyst and its application in the asymmetric Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is a carbon-carbon bond-forming reaction that produces a dense and highly functionalized chiral molecule.
Application: Asymmetric Morita-Baylis-Hillman (MBH) Reaction
(S)-3-(Boc-aminomethyl)pyrrolidine serves as a precursor for the synthesis of chiral diamine catalysts, such as (S)-3-(N,N-dimethylamino)-1-methylpyrrolidine. This catalyst has been effectively employed in the asymmetric Morita-Baylis-Hillman reaction between various benzaldehydes and methyl vinyl ketone.
Catalyst Synthesis from (S)-3-(Boc-aminomethyl)pyrrolidine
The synthesis of the active organocatalyst, (S)-3-(N,N-dimethylamino)-1-methylpyrrolidine, from (S)-3-(Boc-aminomethyl)pyrrolidine involves a two-step process: deprotection of the Boc group followed by reductive N-methylation of both amine functionalities.
Experimental Workflow for Catalyst Synthesis:
Caption: Synthesis of the chiral diamine catalyst.
Protocol 1: Synthesis of (S)-3-(N,N-dimethylamino)-1-methylpyrrolidine
Step 1: Boc Deprotection
-
Dissolve (S)-3-(Boc-aminomethyl)pyrrolidine in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the free diamine into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-3-aminomethylpyrrolidine.
Step 2: Reductive N-methylation (Eschweiler-Clarke reaction)
-
To the crude (S)-3-aminomethylpyrrolidine, add an excess of formaldehyde (aqueous solution) and formic acid.
-
Heat the reaction mixture at reflux (around 100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH greater than 10.
-
Extract the product into an organic solvent (e.g., diethyl ether or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford the final catalyst, (S)-3-(N,N-dimethylamino)-1-methylpyrrolidine.
Asymmetric Morita-Baylis-Hillman Reaction Protocol
The synthesized chiral diamine is used as an organocatalyst in the asymmetric MBH reaction.
Catalytic Cycle of the Morita-Baylis-Hillman Reaction:
Caption: Proposed catalytic cycle for the MBH reaction.
Protocol 2: Asymmetric Morita-Baylis-Hillman Reaction
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., a mixture of diethyl ether and methanol), add the chiral diamine catalyst, (S)-3-(N,N-dimethylamino)-1-methylpyrrolidine (0.1 mmol, 10 mol%).
-
Add methyl vinyl ketone (MVK) (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in the data table (typically 24-120 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the chiral Morita-Baylis-Hillman adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes the performance of the (S)-3-(N,N-dimethylamino)-1-methylpyrrolidine catalyst in the asymmetric Morita-Baylis-Hillman reaction between various substituted benzaldehydes and methyl vinyl ketone.
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 72 | 65 | 55 |
| 2 | 4-Nitrobenzaldehyde | 48 | 85 | 73 |
| 3 | 4-Chlorobenzaldehyde | 96 | 70 | 62 |
| 4 | 4-Methoxybenzaldehyde | 120 | 50 | 45 |
| 5 | 2-Nitrobenzaldehyde | 24 | 90 | 70 |
Conclusion
(S)-3-(Boc-aminomethyl)pyrrolidine is a valuable and versatile starting material for the synthesis of chiral organocatalysts. The derived diamine catalyst has demonstrated its utility in the asymmetric Morita-Baylis-Hillman reaction, providing access to functionalized chiral molecules with moderate to good enantioselectivity. The straightforward synthetic route to the catalyst and its effectiveness in promoting key carbon-carbon bond formations highlight the importance of (S)-3-(Boc-aminomethyl)pyrrolidine as a building block in the field of asymmetric synthesis, with significant applications in pharmaceutical and chemical research and development. Further optimization of reaction conditions and catalyst design based on this scaffold holds promise for achieving even higher levels of stereocontrol in a variety of asymmetric transformations.
Application Notes and Protocols: Preparation and Use of Catalysts from Chiral Pyrrolidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric catalysis, enabling the stereocontrolled synthesis of complex molecules.[1][2] Their prevalence stems from their rigid scaffold, which provides a well-defined chiral environment, and the tunability of their steric and electronic properties through substitution. This document provides detailed protocols for the preparation of key classes of chiral pyrrolidine-based organocatalysts and their application in synthetically important transformations.
I. Catalyst Synthesis Protocols
This section details the preparation of three major classes of chiral pyrrolidine-derived organocatalysts: Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts), Chiral Squaramides, and Imidazolidinones (MacMillan catalysts).
Preparation of (S)-Diphenylprolinol Trimethylsilyl Ether (Jørgensen-Hayashi Catalyst)
This protocol describes the synthesis of a widely used diarylprolinol silyl ether catalyst, starting from L-proline.
Experimental Protocol:
Step 1: Synthesis of (S)-diphenylprolinol
-
To a stirred solution of L-proline (11.5 g, 100 mmol) in dry THF (200 mL) at 0 °C under an inert atmosphere, add borane dimethyl sulfide complex (10 M, 20 mL, 200 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol (50 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (S)-prolinol as a colorless oil, which is used in the next step without further purification.
-
To a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 100 mL, 300 mmol) at 0 °C, add a solution of (S)-prolinol (10.1 g, 100 mmol) in dry THF (100 mL) dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 16 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1 to 1:1) to give (S)-diphenylprolinol as a white solid.
Step 2: Silylation of (S)-diphenylprolinol
-
To a solution of (S)-diphenylprolinol (12.65 g, 50 mmol) and imidazole (4.08 g, 60 mmol) in dry dichloromethane (100 mL) at 0 °C, add chlorotrimethylsilane (7.6 mL, 60 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water (50 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate = 20:1) to afford (S)-diphenylprolinol trimethylsilyl ether as a colorless oil.
Synthesis Workflow:
References
Functionalization of the Secondary Amine in Boc-(S)-3-(aminomethyl)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, commonly known as Boc-(S)-3-(aminomethyl)pyrrolidine, is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure features a primary amine, which is often the site of initial functionalization, and a Boc-protected secondary amine within the pyrrolidine ring. This document focuses on the subsequent functionalization of the secondary amine of the pyrrolidine ring, a crucial step for introducing molecular diversity and synthesizing complex bioactive molecules. The pyrrolidine scaffold is a common motif in many FDA-approved drugs, making its derivatization a key strategy in the development of novel therapeutics.
These application notes provide detailed protocols for several common transformations of the secondary amine: N-acylation, N-alkylation (including reductive amination), N-sulfonylation, and urea formation. The protocols are presented with representative experimental details and are intended to serve as a guide for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Key Functionalization Strategies
The functionalization of the secondary amine in Boc-(S)-3-(aminomethyl)pyrrolidine can be achieved through several standard organic transformations. The choice of reaction depends on the desired final compound and the compatibility of other functional groups on the molecule.
Logical Flow of Functionalization
Caption: Key functionalization pathways for the secondary amine.
I. N-Acylation: Formation of Amides
N-acylation is a fundamental transformation for introducing a wide range of substituents. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.
Experimental Workflow for N-Acylation
Caption: General workflow for N-acylation.
Protocol 1: N-Acetylation with Acetic Anhydride
Objective: To synthesize (S)-tert-butyl 3-((acetylamino)methyl)pyrrolidine-1-carboxylate.
Materials:
-
Boc-(S)-3-(aminomethyl)pyrrolidine
-
Acetic anhydride
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Amide Coupling with a Carboxylic Acid using HATU
Objective: To synthesize a representative N-acylated derivative using a carboxylic acid.
Materials:
-
Boc-(S)-3-(aminomethyl)pyrrolidine
-
Carboxylic acid (e.g., benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reaction | Acylating Agent | Base | Solvent | Typical Yield |
| N-Acetylation | Acetic Anhydride | NEt₃ | DCM | >90% |
| N-Benzoylation | Benzoyl Chloride | NEt₃ | DCM | >90% |
| Amide Coupling | Benzoic Acid/HATU | DIPEA | DMF | 70-90% |
II. N-Alkylation and Reductive Amination
N-alkylation introduces alkyl groups to the secondary amine. Direct alkylation with alkyl halides can be prone to overalkylation, while reductive amination offers a more controlled method.
Protocol 3: Direct N-Alkylation with Benzyl Bromide
Objective: To synthesize (S)-tert-butyl 3-((benzylamino)methyl)pyrrolidine-1-carboxylate.
Materials:
-
Boc-(S)-3-(aminomethyl)pyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or DIPEA
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to quench the reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Reductive Amination with an Aldehyde
Objective: To synthesize an N-alkylated derivative via reductive amination.
Materials:
-
Boc-(S)-3-(aminomethyl)pyrrolidine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added if needed.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reaction | Reagents | Reducing Agent | Solvent | Typical Yield |
| N-Benzylation | Benzyl Bromide, K₂CO₃ | - | DMF | 80-95% |
| Reductive Amination | Benzaldehyde | STAB | DCM/DCE | 75-90% |
| Reductive Amination | Acetone | STAB | DCM/DCE | 70-85% |
III. N-Sulfonylation: Formation of Sulfonamides
N-sulfonylation provides sulfonamide derivatives, which are important pharmacophores found in various classes of drugs, including antibiotics and diuretics.
Experimental Workflow for N-Sulfonylation
Caption: General workflow for N-sulfonylation.
Protocol 5: N-Mesylation
Objective: To synthesize (S)-tert-butyl 3-(((methylsulfonyl)amino)methyl)pyrrolidine-1-carboxylate.
Materials:
-
Boc-(S)-3-(aminomethyl)pyrrolidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (NEt₃) or DIPEA
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
| Reaction | Sulfonylating Agent | Base | Solvent | Typical Yield |
| N-Mesylation | Methanesulfonyl Chloride | NEt₃ | DCM | 85-95% |
| N-Tosylation | p-Toluenesulfonyl Chloride | NEt₃ | DCM | 80-95% |
IV. Urea Formation
Urea moieties are important in drug design as they can act as hydrogen bond donors and acceptors, contributing to target binding.
Protocol 6: Reaction with an Isocyanate
Objective: To synthesize a representative N,N'-disubstituted urea.
Materials:
-
Boc-(S)-3-(aminomethyl)pyrrolidine
-
Isocyanate (e.g., phenyl isocyanate)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate. If so, collect by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
| Reaction | Reagent | Solvent | Typical Yield |
| Urea Formation | Phenyl Isocyanate | DCM/THF | >90% |
Conclusion
The functionalization of the secondary amine in Boc-(S)-3-(aminomethyl)pyrrolidine provides a versatile platform for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols outlined in this document for N-acylation, N-alkylation, N-sulfonylation, and urea formation are robust and can be adapted for a variety of substrates. Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity. These methods are essential tools for researchers and scientists in the field of drug development.
Troubleshooting & Optimization
troubleshooting low yield in (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the N-protection of the primary amine of (S)-3-(aminomethyl)pyrrolidine with Di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are some common challenges encountered during this synthesis?
Researchers may face issues such as low product yield, the formation of side products, and difficulties in purification. These challenges can arise from factors like reagent quality, reaction conditions, and the inherent reactivity of the starting materials.
Q3: What is a typical yield for this type of Boc protection reaction?
While yields can vary depending on the specific conditions and scale of the reaction, a well-optimized process for the Boc protection of aminopyrrolidines can be expected to achieve high yields. For analogous reactions, yields are often reported to be in the range of 80-98%.
Troubleshooting Guide for Low Yield
Low yield is a frequent issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic troubleshooting steps.
Problem: Incomplete or Slow Reaction
Possible Causes:
-
Insufficient Reagent Stoichiometry: The molar ratio of Di-tert-butyl dicarbonate (Boc₂O) to the starting amine may be too low.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Poor Quality of Reagents: The (S)-3-(aminomethyl)pyrrolidine may be of low purity, or the Boc₂O may have degraded.
-
Inadequate Mixing: Poor stirring can lead to a heterogeneous reaction mixture and incomplete conversion.
Solutions:
-
Optimize Reagent Ratio: Increase the equivalents of Boc₂O used. A slight excess (1.1 to 1.5 equivalents) is often beneficial.
-
Adjust Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) may improve the reaction rate.[1] However, be cautious as higher temperatures can also promote side reactions.
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. The purity of Boc₂O is crucial, as it can decompose over time.[2]
-
Ensure Efficient Stirring: Use a stir bar and a stir plate that provide vigorous mixing to ensure the reaction mixture is homogeneous.
Problem: Formation of Significant Side Products
Possible Causes:
-
Di-Boc Protected Product: The secondary amine in the pyrrolidine ring can also react with Boc₂O, leading to the formation of a di-Boc protected species.
-
Urea Formation: If the Boc₂O has degraded or if there is an excess of the amine, urea-type byproducts can form.[2]
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions.
Solutions:
-
Control Stoichiometry and Addition: Use a controlled amount of Boc₂O and consider adding it dropwise to the solution of the amine to minimize localized high concentrations that can favor di-protection.
-
Choice of Base: The choice of base can influence the selectivity of the reaction. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1]
Problem: Difficulty in Product Purification
Possible Causes:
-
Polarity of the Product: The product has both a polar carbamate group and a secondary amine, which can make it soluble in both organic and aqueous phases, leading to losses during workup.
-
Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.
Solutions:
-
Aqueous Workup Optimization: During the extraction phase, washing with a saturated brine solution can help to "salt out" the product from the aqueous layer and improve recovery in the organic phase.
-
Chromatography Conditions: For column chromatography, a gradient elution is often necessary. A common solvent system is a gradient of methanol in dichloromethane. The addition of a small amount of a base like triethylamine or ammonium hydroxide to the eluent can help to reduce tailing of the amine on the silica gel.
-
Alternative Purification: If chromatography is problematic, consider converting the product to its hydrochloride salt by treating the purified fractions with HCl in an appropriate solvent (e.g., dioxane or ether). The salt may precipitate and can be collected by filtration, often in higher purity.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of Boc-protected aminopyrrolidines, based on general principles and data from related syntheses.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Aprotic (DCM, THF) | Generally High | Minimizes side reactions with the solvent.[1] |
| Protic (Methanol, Ethanol) | Can be effective, but may lead to side products | The solvent can compete as a nucleophile. | |
| Base | Triethylamine (TEA) | High | Standard non-nucleophilic base for this transformation. |
| Sodium Bicarbonate (aq.) | Moderate to High | Often used in biphasic systems.[1] | |
| None | Low | The reaction is significantly slower without a base to neutralize the acid formed. | |
| Temperature | 0°C to Room Temperature | High | Provides a good balance between reaction rate and selectivity.[1] |
| > 40°C | Potentially Lower | May increase the rate of side reactions. | |
| Boc₂O (equiv.) | 1.0 - 1.2 | High | Sufficient for complete conversion of the primary amine. |
| > 1.5 | Potentially Lower (due to side products) | Increases the risk of di-protection of the pyrrolidine nitrogen. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the Boc protection of primary amines.
Materials:
-
(S)-3-(aminomethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-(aminomethyl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Optimizing Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the tert-butyloxycarbonyl (Boc) deprotection step in their synthetic workflows. Here, you will find answers to frequently asked questions and detailed guides to avoid common side products and ensure complete, clean removal of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The main cause of side products is the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2][3][4] This electrophilic cation can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[2][4]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[2][4][6] Methionine is also susceptible to oxidation.[2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[2][4][6]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[2][4][5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles like the tert-butyl cation before they can react with the substrate.[2][4][6] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[2] By intercepting these carbocations, scavengers prevent the formation of alkylated side products.[2]
Q4: My Boc deprotection is slow or incomplete. What are the possible causes?
A4: Several factors can lead to incomplete or sluggish deprotection:
-
Insufficient Acid Strength or Concentration: The acid concentration (e.g., Trifluoroacetic acid - TFA) may be too low to cleave the Boc group effectively.[7][8]
-
Low Reaction Temperature: Reactions performed at low temperatures (e.g., 0 °C) will have a significantly slower rate.[7]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[2][7][8]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swelled, the acid cannot efficiently access all the reaction sites.[2]
Q5: Are there milder alternatives to TFA for deprotecting substrates with acid-sensitive functional groups?
A5: Yes, for substrates sensitive to strong acids, several milder deprotection methods can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective under non-protic conditions.[7]
-
Milder Protic Acids: Using acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be a good alternative.[7][9]
-
Oxalyl Chloride in Methanol: This method is known for being mild, rapid, and tolerant of many acid-labile functional groups.[10][11][12]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water can induce deprotection without any acid.[7][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][4] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present.[2][3][4] See the Scavenger Selection Table below. |
| Reaction is incomplete or sluggish. | Insufficient acid strength, low temperature, or steric hindrance.[7] | Increase the acid concentration (e.g., from 20% to 50% TFA in DCM), allow the reaction to warm to room temperature, or extend the reaction time.[4][7] For highly resistant substrates, consider using a stronger acid system like 4M HCl in dioxane.[3][7] |
| Formation of aspartimide in peptide synthesis. | Cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen. | This is more likely when the following amino acid is Gly, Asn, or Arg. Performing the cleavage at lower temperatures can help minimize this side reaction.[14] |
| Cleavage of other acid-sensitive protecting groups (e.g., trityl, tert-butyl esters). | The deprotection conditions are too harsh for other protecting groups present in the molecule.[1] | Use a milder deprotection method. Options include using Lewis acids, oxalyl chloride in methanol, or thermal deprotection.[7] |
| Trifluoroacetylation of the newly deprotected amine. | Acylation of the free amine by trifluoroacetic acid (TFA).[14] | If this is a recurring issue, switch to a different acid system, such as HCl in dioxane.[14] |
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Target Residue(s) | Scavenger | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[2] EDT is particularly good at preventing the acid-catalyzed oxidation of tryptophan.[2] |
| Methionine (Met) | Thioanisole | Effective in preventing S-alkylation.[4] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | A commonly used scavenger for cysteine-containing compounds.[4] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[2] |
Table 2: Common Acidic Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[14] | 0 °C to Room Temp. | 30 min - 2 hours[14] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M[14] | 0 °C to Room Temp. | 30 min - 2 hours[14] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | 1M[14] | Room Temp. | Varies |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
If necessary, add the appropriate scavenger(s) (e.g., 2.5-5% v/v Triisopropylsilane).
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).[4]
-
Stir the reaction mixture, allowing it to warm to room temperature, for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5]
-
The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[4]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-12 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution.[10]
-
Remove the ice bath and continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[10][11]
-
Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases.[10]
-
Extract the product with a suitable organic solvent.
Visualizations
Caption: General mechanism of Boc deprotection and scavenger intervention.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | The compound is highly polar and adheres strongly to the silica gel stationary phase. | Consider switching to a more polar eluent system. Another strategy is to use a different stationary phase, such as alumina. The addition of a small amount of a basic modifier, like triethylamine, to the eluent can also help mitigate this issue.[1] |
| The compound is volatile and is being lost during the removal of the solvent. | When using a rotary evaporator, operate at a reduced temperature and pressure. For smaller quantities, drying under a gentle stream of an inert gas is a viable alternative.[1] | |
| Product Loss During Recrystallization | The selected solvent system is not optimal, leading to high solubility of the product, even at lower temperatures. | Conduct small-scale solubility tests to identify a solvent in which the compound is soluble at elevated temperatures but has poor solubility at low temperatures.[1] |
| Precipitation occurs too rapidly, resulting in the formation of fine crystals that are challenging to filter. | Allow the solution to cool down slowly. Gentle agitation can sometimes encourage the formation of larger crystals.[1] | |
| Presence of Starting Materials Post-Purification | The initial reaction was incomplete. | Ensure the reaction has reached completion before proceeding with the workup. If the starting material proves difficult to remove via chromatography, consider a chemical quench or an extractive workup for its removal.[1] |
| Discoloration of the Final Product | The presence of baseline impurities or degradation byproducts. | A final purification step involving recrystallization can often effectively remove colored impurities. Alternatively, treating the product with activated carbon followed by filtration may also be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the Boc-protection stage, and potential over-alkylation or side reactions involving the free aminomethyl group.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are column chromatography, crystallization, and vacuum distillation.[2]
Q3: Can you provide a starting point for developing a column chromatography protocol?
A3: For column chromatography, silica gel is a common stationary phase. Given the polar nature of the compound, a gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol or using a dichloromethane/methanol system) is a good starting point. For particularly polar compounds that show poor elution, adding a small percentage of triethylamine to the mobile phase can be beneficial.
Q4: What is a general procedure for recrystallizing this compound?
A4: A general approach to recrystallization involves dissolving the crude product in a minimal amount of a suitable hot solvent. Following this, an "anti-solvent" (a solvent in which the product is poorly soluble) is slowly added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization. For instance, a system like ethanol/water can be effective, where the crude product is dissolved in hot ethanol, and water is added as the anti-solvent.[1]
Q5: When is vacuum distillation a suitable purification method?
A5: If the product is a liquid and possesses thermal stability, vacuum distillation can be a highly effective method for purification, particularly for the removal of non-volatile impurities.[2]
Experimental Protocols
Column Chromatography
A detailed methodology for column chromatography of a similar N-Boc pyrrolidine derivative involves loading the crude product onto a silica gel column. The product is then eluted with a gradient of ethyl acetate in hexanes. For instance, elution can be started with 5% ethyl acetate in hexanes, followed by a gradual increase to 10% and then 20% ethyl acetate in hexanes to isolate the desired compound.
Cooling Crystallization
-
Dissolution : In an appropriate flask, dissolve the compound in the minimum required amount of a selected solvent at an elevated temperature (e.g., the boiling point of the solvent).
-
Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling : Allow the solution to cool slowly and without disturbance to room temperature. For slower cooling, the flask can be placed in an insulated container.
-
Further Cooling : Once the solution has reached room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the crystal yield.
-
Isolation : Collect the crystals by filtration, wash them with a small volume of cold solvent, and then dry them under a vacuum.[3]
Anti-Solvent Crystallization
-
Dissolution : Dissolve the compound in a "good" solvent in which it is readily soluble.
-
Anti-Solvent Addition : Slowly add a miscible "anti-solvent" (a solvent in which the compound has poor solubility) to the solution with stirring until it becomes slightly turbid.
-
Crystal Growth : Allow the solution to stand undisturbed for the crystals to form.[3]
Visualizations
Caption: Troubleshooting workflow for purification.
References
Technical Support Center: Synthesis of (S)-3-(Boc-aminomethyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of (S)-3-(Boc-aminomethyl)pyrrolidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on impurity formation and reaction optimization.
Question 1: I am observing a significant amount of a di-Boc protected impurity in my final product. How can I minimize its formation?
Answer:
The formation of a di-Boc impurity, where both the primary amine of the aminomethyl group and the secondary amine of the pyrrolidine ring are protected, is a common issue. This typically occurs during the Boc-protection step of a precursor like (S)-3-(aminomethyl)pyrrolidine or if the pyrrolidine nitrogen is deprotected and subsequently reprotected under non-selective conditions.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Excess Boc Anhydride ((Boc)₂O) | Use a stoichiometric amount (1.0-1.1 equivalents) of (Boc)₂O relative to the primary amine. |
| Strongly Basic Conditions | Employ milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger bases that can deprotonate the pyrrolidine nitrogen, making it more nucleophilic. |
| Prolonged Reaction Time or Elevated Temperature | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures. |
| Non-selective Protection Conditions | If starting from an unprotected diamine, consider a protection strategy that favors the primary amine, such as performing the reaction at a lower temperature or using a bulkier base that sterically hinders the reaction at the secondary amine. |
Question 2: My reduction of (S)-1-Boc-3-cyanopyrrolidine with LiAlH₄ is giving low yields and multiple byproducts. What are the likely side reactions and how can I avoid them?
Answer:
The reduction of a nitrile to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to side reactions if not performed under optimal conditions.
Common Impurities and Mitigation Strategies:
| Impurity/Side Product | Formation Mechanism | Prevention and Mitigation |
| Over-reduced byproducts | The strong reactivity of LiAlH₄ can sometimes lead to undesired reductions of other functional groups if present. | Ensure the reaction is carried out at low temperatures (e.g., 0 °C to room temperature) and quenched carefully once the starting material is consumed. |
| Incompletely reduced intermediates | Insufficient LiAlH₄ or short reaction times can lead to the presence of unreacted nitrile or intermediate imine species. | Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) and monitor the reaction to completion. |
| Hydrolyzed byproducts | If traces of water are present, LiAlH₄ can react violently, and partial reduction to an aldehyde followed by other reactions can occur. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Complexes with solvent | LiAlH₄ can form complexes with ethereal solvents like THF, which can sometimes complicate work-up. | Follow a careful aqueous work-up procedure (e.g., Fieser work-up) to quench the excess hydride and break up aluminum salts. |
Question 3: The conversion of the hydroxyl group in my pyrrolidine precursor to a mesylate or tosylate is incomplete and generates impurities. What should I do?
Answer:
Activating a hydroxyl group as a mesylate or tosylate is a crucial step for subsequent nucleophilic substitution (e.g., with an azide). Incomplete reactions and side products are common hurdles.
Troubleshooting Mesylation/Tosylation:
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Steric hindrance from the Boc group or other substituents can slow down the reaction. Mesyl chloride or tosyl chloride may have degraded due to moisture. | Use a less hindered base like pyridine or 2,6-lutidine. Ensure an adequate reaction time and monitor by TLC. Use freshly opened or properly stored sulfonyl chlorides. |
| Formation of an Alkene Impurity | The basic conditions can promote E2 elimination, especially with hindered substrates or at elevated temperatures. | Perform the reaction at low temperatures (e.g., 0 °C or -10 °C). Use a non-nucleophilic, sterically hindered base. |
| Formation of an Alkyl Chloride Impurity | If using methanesulfonyl chloride (MsCl) with a chloride-containing base (like triethylamine hydrochloride formed in situ), the chloride ion can displace the mesylate. | Use a base that does not introduce nucleophilic anions. Methanesulfonic anhydride can be used as an alternative to MsCl to avoid this side reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of (S)-3-(Boc-aminomethyl)pyrrolidine?
A1: Chiral pool starting materials are typically used to ensure the correct stereochemistry. Common precursors include L-glutamic acid and trans-4-hydroxy-L-proline. These materials are enantiomerically pure and provide a robust scaffold for the synthesis.
Q2: What analytical techniques are recommended for monitoring the purity of (S)-3-(Boc-aminomethyl)pyrrolidine?
A2: A combination of techniques is recommended for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment. Chiral HPLC can be used to determine the enantiomeric excess (e.e.).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.
Q3: What are the recommended storage conditions for (S)-3-(Boc-aminomethyl)pyrrolidine?
A3: It is generally recommended to store the compound at 2-8°C under an inert atmosphere to prevent degradation. It is a relatively stable compound but can be sensitive to prolonged exposure to air and moisture.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of (S)-3-(Boc-aminomethyl)pyrrolidine.
Caption: Troubleshooting workflow for the synthesis of (S)-3-(Boc-aminomethyl)pyrrolidine.
References
preventing racemization during functionalization of Boc-(S)-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for the functionalization of Boc-(S)-3-(aminomethyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining stereochemical integrity during synthetic modifications of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the functionalization of Boc-(S)-3-(aminomethyl)pyrrolidine?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate). For a stereochemically pure starting material like Boc-(S)-3-(aminomethyl)pyrrolidine, racemization at the C3 position of the pyrrolidine ring would result in the formation of its (R)-enantiomer, leading to a loss of enantiomeric purity. In drug development, the specific stereochemistry of a molecule is often crucial for its biological activity and safety profile. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects. Therefore, preventing racemization is critical to ensure the quality and performance of the final active pharmaceutical ingredient (API).
Q2: What is the primary mechanism that could lead to racemization at the C3 position?
A2: The most probable mechanism for racemization at the C3 position is deprotonation of the hydrogen atom at this chiral center by a base, followed by reprotonation. This process, known as epimerization, would lead to a mixture of (S) and (R) configurations. While the C3 proton is not highly acidic, certain reaction conditions, particularly the use of strong bases or elevated temperatures during the functionalization of the aminomethyl group, can facilitate its removal, putting the stereocenter at risk.
Q3: Which functionalization reactions of the aminomethyl group pose the highest risk of racemization?
A3: Reactions that employ strong bases, high temperatures, or prolonged reaction times are the most likely to induce racemization. Two common functionalization reactions that require careful consideration are:
-
Amide bond formation (Acylation): The use of strong, non-nucleophilic bases to scavenge acid byproducts can create a sufficiently basic environment to cause epimerization.
-
Reductive amination: While generally mild, the conditions for imine formation and reduction, if not optimized, can sometimes lead to loss of stereochemical integrity.
Q4: How can I detect and quantify racemization in my final product?
A4: The enantiomeric purity of your functionalized product should be determined using chiral chromatography. The most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases are often effective.
-
Chiral Gas Chromatography (GC): This technique can also be used, often requiring derivatization of the product to increase its volatility and improve separation.[1][2]
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity After Amide Coupling
Table 1: Troubleshooting Amide Coupling Reactions
| Potential Cause | Recommendation | Detailed Explanation |
| Strong Base | Use a milder, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts. | Strong bases can increase the rate of deprotonation at the C3 position. Hindered bases are less likely to abstract the C3 proton. |
| High Temperature | Perform the coupling at low temperatures (e.g., 0 °C to room temperature). | Higher temperatures provide the activation energy for epimerization. Maintaining a low temperature throughout the reaction is crucial.[3] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. | Extended exposure to basic conditions increases the probability of racemization.[3] |
| Coupling Reagent | Employ modern coupling reagents known to suppress racemization, such as those based on carbodiimides with additives (e.g., EDC/HOBt), or phosphonium (e.g., PyBOP) or uronium (e.g., HATU) salts. Consider racemization-free reagents like TFPN or ynamides for particularly sensitive substrates.[4][5][6] | The choice of coupling reagent can influence the reaction environment and the formation of reactive intermediates that may promote racemization. |
Issue 2: Racemization Observed During Reductive Amination
Table 2: Troubleshooting Reductive Amination Reactions
| Potential Cause | Recommendation | Detailed Explanation |
| Harsh Reducing Agent | Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB). | STAB is known for its mildness and selectivity for imines over other functional groups, and it can be used in a one-pot procedure under weakly acidic conditions that are less likely to cause racemization.[7][8] |
| pH of the Reaction | Maintain a weakly acidic pH (around 5-6) during imine formation. | This pH range is optimal for imine formation and minimizes base-catalyzed epimerization. Acetic acid is a common and suitable catalyst. |
| Temperature | Conduct the reaction at or below room temperature. | As with amide coupling, elevated temperatures can promote side reactions, including epimerization. |
| Reaction Sequence | Consider a two-step procedure where the imine is formed first, followed by reduction. | This can sometimes offer better control over the reaction conditions at each stage. |
Experimental Protocols
Protocol 1: Racemization-Minimizing Amide Coupling
This protocol describes a general procedure for the acylation of Boc-(S)-3-(aminomethyl)pyrrolidine with a carboxylic acid using HATU as the coupling reagent.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Activation: Cool the solution to 0 °C and add a sterically hindered base such as diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 5-10 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of Boc-(S)-3-(aminomethyl)pyrrolidine (1.1 eq.) in the same solvent dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Protocol 2: Stereochemically-Safe Reductive Amination
This protocol outlines a one-pot reductive amination of a ketone or aldehyde with Boc-(S)-3-(aminomethyl)pyrrolidine using sodium triacetoxyborohydride (STAB).
-
Imine Formation: Dissolve the carbonyl compound (1.0 eq.) and Boc-(S)-3-(aminomethyl)pyrrolidine (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add a catalytic amount of acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.
-
Analysis: Assess the enantiomeric purity of the final product using an appropriate chiral chromatography method.
Protocol 3: Chiral HPLC Analysis of Functionalized Product
This is a general guideline for developing a chiral HPLC method to determine the enantiomeric excess (e.e.) of a functionalized Boc-(S)-3-(aminomethyl)pyrrolidine derivative.
-
Column Selection: Choose a chiral stationary phase (CSP) known for resolving chiral amines and amides. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point.
-
Mobile Phase Screening: Begin with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture.
-
Method Optimization:
-
Solvent Ratio: Vary the ratio of the non-polar and polar components to optimize the separation (resolution) and retention time.
-
Additive: For basic analytes, the addition of a small amount of a basic modifier (e.g., diethylamine, 0.1%) to the mobile phase can improve peak shape.
-
Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to fine-tune the separation.
-
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to prepare a sample solution of approximately 1 mg/mL.
-
Injection and Detection: Inject the sample onto the equilibrated HPLC system and monitor the elution profile using a UV detector at a suitable wavelength.
-
Calculation of e.e.: Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Visualizations
Caption: A logical workflow for preventing racemization.
This technical support guide provides a framework for addressing the critical issue of racemization during the functionalization of Boc-(S)-3-(aminomethyl)pyrrolidine. By understanding the potential risks and implementing the recommended preventative strategies and analytical controls, researchers can ensure the stereochemical integrity of their synthesized molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Managing Reactions with (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Welcome to the technical support center for (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance and other common challenges encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenge arises from steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the 3-aminomethyl side chain can sterically encumber the pyrrolidine ring nitrogen, potentially reducing its nucleophilicity and hindering the approach of electrophiles. This can lead to sluggish reaction rates, incomplete conversions, and lower yields in reactions such as N-alkylation and N-acylation.
Q2: How does the Boc-protected side chain at the C3 position affect the reactivity of the pyrrolidine nitrogen?
A2: The C3 side chain, while not directly attached to the nitrogen, can fold back to shield the nitrogen atom, especially with bulky reactants. The conformational flexibility of the pyrrolidine ring allows the Boc-protected side chain to influence the accessibility of the nitrogen's lone pair of electrons, which is crucial for its nucleophilic character.
Q3: What general strategies can be employed to overcome low reactivity due to steric hindrance?
A3: Several strategies can be effective:
-
Optimization of Reaction Conditions: This includes adjusting temperature, reaction time, and concentration. Higher temperatures can provide the necessary activation energy to overcome steric barriers, but care must be taken to avoid side reactions.
-
Choice of Reagents: Employing more reactive electrophiles or using activating agents can enhance the reaction rate.
-
Solvent Selection: The choice of solvent can influence the conformation of the substrate and the solvation of the transition state, thereby affecting reactivity. A study on the nucleophilicity of pyrrolidine showed that it varies significantly with the solvent composition, for instance, being higher in acetonitrile (CH3CN) than in methanol (CH3OH).[1][2]
-
Base Selection: For reactions requiring a base, using a non-nucleophilic, sterically hindered base can prevent side reactions, while a stronger, less hindered base might be needed to facilitate deprotonation.
Q4: Are there any specific safety precautions for handling this compound?
A4: Yes, it is important to handle this compound with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.
Troubleshooting Guides for Common Reactions
Issue 1: Low Yield in N-Alkylation Reactions
If you are experiencing low yields during the N-alkylation of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low N-alkylation yield.
| Possible Cause | Troubleshooting Solution |
| Low Reactivity of Alkylating Agent | For sluggish reactions with alkyl chlorides or bromides, consider switching to the corresponding alkyl iodide, which is a better leaving group and can enhance the reaction rate. |
| Inappropriate Base | The choice of base is crucial. For deprotonation of the pyrrolidine nitrogen, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) can be effective.[3] Weaker bases may not be sufficient to generate the desired nucleophile in high concentration. |
| Suboptimal Temperature | Reactions performed at room temperature may be too slow. Gradually increasing the temperature can help overcome the activation energy barrier. However, monitor for potential side reactions or degradation. |
| Insufficient Reaction Time | Sterically hindered reactions often require longer reaction times. Monitor the reaction progress closely using TLC or LC-MS to ensure it has reached completion. |
| Poor Solvent Choice | The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they can help to solvate the cation and leave the anion more nucleophilic. |
Issue 2: Incomplete N-Acylation or Amide Coupling
Difficulties in acylating the pyrrolidine nitrogen are common due to the steric bulk of both the substrate and potentially the acylating agent.
Caption: Troubleshooting workflow for incomplete N-acylation.
| Possible Cause | Troubleshooting Solution |
| Low Reactivity of Acylating Agent | If using a carboxylic acid with a standard coupling agent like DCC is proving ineffective, switch to a more potent activating agent such as HATU or HBTU. Alternatively, convert the carboxylic acid to a more reactive acyl chloride. |
| Steric Hindrance from Acylating Agent | If the acylating agent is also sterically demanding, the reaction may be particularly challenging. In such cases, prolonged reaction times and elevated temperatures may be necessary. The use of microwave irradiation can sometimes be beneficial in driving these difficult reactions to completion. |
| Slow Reaction Rate | The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions, particularly with less reactive acylating agents like acid anhydrides. |
| Inappropriate Base for Acid Scavenging | When using acyl halides, a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) should be used in stoichiometric amounts to neutralize the generated HCl, which would otherwise protonate the starting amine and halt the reaction. |
Experimental Protocols
General Protocol for N-Alkylation with an Alkyl Halide
This protocol provides a general guideline and may require optimization for specific substrates.
-
Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv) and a suitable anhydrous solvent (e.g., DMF, CH3CN).
-
Base Addition: Add a strong, non-nucleophilic base (e.g., NaH, 1.2 equiv) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Electrophile Addition: Slowly add the alkyl halide (1.1 equiv) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for N-Acylation using an Acyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv), a suitable anhydrous aprotic solvent (e.g., DCM, THF), and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Relative Reactivity of Alkylating Agents
| Alkylating Agent | Leaving Group | Relative Reactivity |
| R-I | Iodide | Highest |
| R-Br | Bromide | Intermediate |
| R-Cl | Chloride | Lowest |
| R-OTs | Tosylate | High |
| R-OMs | Mesylate | High |
This table provides a qualitative comparison. Actual reaction rates and yields will depend on the specific substrate, electrophile, and reaction conditions.
References
- 1. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Selective Deprotection of Boc in the Presence of Other Protecting Groups
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective deprotection of the tert-butyloxycarbonyl (Boc) group while other protecting groups remain intact.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
The most common method for removing a Boc group involves treatment with a strong acid in an anhydrous organic solvent.[1] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate is used.[1][2] The reaction is generally rapid and occurs at room temperature.[1]
Q2: How does the acid-catalyzed Boc deprotection mechanism work?
The deprotection process is initiated by the protonation of the carbamate oxygen by a strong acid.[1][3] This is followed by the loss of a stable tert-butyl cation, which can then deprotonate to form isobutene gas.[1] The resulting carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine.[1][3][4]
Q3: Is the Boc group stable under basic conditions?
Yes, the Boc group is stable to most nucleophiles and bases.[5] This stability allows for an orthogonal protection strategy where a base-labile protecting group, such as Fmoc (9-fluorenylmethoxycarbonyl), can be removed without affecting the Boc group.[5]
Q4: What are "scavengers" and why are they used in Boc deprotection?
During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[6][7] This cation can cause unwanted side reactions by alkylating electron-rich amino acid residues like tryptophan and methionine.[6] Scavengers are added to the reaction mixture to trap this reactive intermediate, thus preventing these side reactions.[6][8] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[9]
Q5: Can I selectively deprotect a Boc group in the presence of a Cbz (benzyloxycarbonyl) group?
Yes, this is a common orthogonal strategy.[10] The Boc group is labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[10][11][12] Therefore, treating the molecule with an acid like TFA or HCl will selectively remove the Boc group, leaving the Cbz group intact.[12]
Q6: How can I remove a Boc group without cleaving an acid-sensitive ester, like a tert-butyl ester?
This can be challenging as both groups are acid-labile. However, selectivity can often be achieved by carefully controlling the reaction conditions:
-
Milder Acidic Conditions: Using reagents like aqueous phosphoric acid or adjusting the concentration and type of acid can favor Boc removal.[13] For example, concentrated sulfuric acid in tert-butyl acetate (tBuOAc) has been used to selectively remove Boc groups.[13][14]
-
Alternative Reagents: Non-acidic methods can be employed. For instance, a system of oxalyl chloride in methanol can provide mild deprotection of N-Boc groups.[13][15]
-
Temperature and Time Control: Running the reaction at a lower temperature (e.g., 0 °C) and carefully monitoring its progress can help minimize ester cleavage.[13]
Q7: Is it possible to selectively remove a Boc group in the presence of silyl ethers (e.g., TBDMS, TIPS)?
Generally, silyl ethers are removed under acidic or fluoride-based conditions.[16][17] Since Boc deprotection requires strong acid, simultaneous cleavage of silyl ethers can occur. To achieve selectivity, milder deprotection conditions for the Boc group might be necessary, or alternatively, a silyl ether that is more robust to acidic conditions could be chosen. Some methods for silyl ether cleavage, such as using phosphomolybdic acid (PMA) supported on silica, have shown tolerance for N-Boc groups.[18][19]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration.[8] 2. Inadequate reaction time or temperature.[8] 3. Steric hindrance around the Boc group.[8] | 1. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[8] 2. Extend the reaction time or gently warm the reaction, monitoring closely for side product formation.[8] 3. For sterically hindered substrates, more forcing conditions (higher acid concentration or longer reaction times) may be necessary.[8] |
| Cleavage of Other Acid-Sensitive Groups (e.g., esters, other carbamates) | 1. The protecting group is not orthogonal under the chosen conditions.[13] 2. Reaction conditions are too harsh (high acid concentration, high temperature, long reaction time).[13] | 1. Choose a truly orthogonal protecting group strategy (e.g., Boc/Fmoc, Boc/Cbz).[20][21] 2. Modify the deprotection protocol: use a milder acid, lower the temperature, or carefully monitor the reaction and stop it as soon as the starting material is consumed.[13] Consider non-acidic deprotection methods.[13] |
| Formation of Side Products (Alkylation) | 1. Absence or insufficient amount of scavengers to trap the tert-butyl cation.[8][9] 2. The substrate itself is highly nucleophilic.[9] | 1. Always include an appropriate scavenger (e.g., TIS, water, anisole) in the deprotection cocktail, especially with sensitive residues like Trp, Met, or Cys.[9] 2. Use milder deprotection conditions (e.g., lower acid concentration, lower temperature) in addition to scavengers.[9] |
| Difficulty in Product Isolation | 1. The deprotected amine is isolated as a salt (e.g., TFA or HCl salt), affecting its solubility. 2. Residual acid in the crude product. | 1. Neutralize the amine salt with a mild base (e.g., saturated aqueous NaHCO₃) during the work-up to obtain the free amine.[3] 2. After removing the bulk of the acid under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene to remove residual traces.[9] |
Data Presentation
Table 1: Comparison of Common Reagents for Selective Boc Deprotection
| Reagent System | Typical Conditions | Selectivity / Comments |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% TFA in DCM, 0 °C to RT, 1-4 hours.[3][6] | Standard and efficient method. Can cleave other acid-labile groups like tert-butyl esters. Scavengers are often required.[6] |
| Hydrogen Chloride (HCl) in Dioxane/Methanol | 4M HCl in dioxane, RT, 30 min - 16 hours.[22] | A slightly milder alternative to TFA for some substrates. Can offer better selectivity in the presence of tert-butyl esters.[23] |
| Aqueous Phosphoric Acid | 85 wt% aqueous H₃PO₄ in a suitable solvent (e.g., toluene), RT or slightly elevated temperature.[13] | A milder acidic condition that can spare some acid-sensitive esters.[13] |
| Oxalyl Chloride in Methanol | 3 equivalents of oxalyl chloride in methanol, 0 °C to RT, 1-4 hours.[13][15] | A mild, non-TFA based method that is tolerant of many acid-labile groups.[13][15] |
| Thermal Deprotection | Heating in a suitable solvent (e.g., methanol, trifluoroethanol) in the absence of an acid catalyst.[9] | Can be highly selective, but may require high temperatures which could induce other side reactions like racemization.[9] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Zinc bromide or Aluminum Chloride in DCM.[8] | Can offer selectivity, sometimes in the presence of other acid-labile groups.[8][24] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM [3][6]
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). If the substrate contains nucleophilic residues, add a scavenger such as triisopropylsilane (TIS) (1-1.2 equivalents).[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude deprotected amine.
-
-
Purification: Purify the crude product as needed by column chromatography, crystallization, or distillation.
Protocol 2: Boc Deprotection using HCl in Dioxane [9][25]
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.
Visualizations
Caption: A decision workflow for selecting a Boc deprotection strategy.
Caption: Troubleshooting common issues in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 19. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Boc Deprotection - HCl [commonorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. BOC deprotection [fr.bzchemicals.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: TLC Analysis of Chiral Pyrrolidine Carbamates
Welcome to the technical support center for the TLC analysis of chiral pyrrolidine carbamates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may face during the TLC analysis of chiral pyrrolidine carbamates, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My spots are streaking or appearing as elongated bands on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue in TLC and can be caused by several factors when analyzing chiral pyrrolidine carbamates.[1][2]
-
Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2] The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot.
-
Solution: Dilute your sample and spot a smaller amount on the plate. You can do this by spotting multiple times in the same location, allowing the solvent to dry between applications to keep the spot size small.[2]
-
-
Highly Polar Compounds: Pyrrolidine carbamates, especially those with additional polar functional groups, can interact strongly with the polar silica gel stationary phase, causing streaking.
-
Solution: Adjust the polarity of your mobile phase. Adding a small amount of a more polar solvent like methanol to your eluent system can help to move the compound up the plate more effectively. For basic compounds like pyrrolidines, adding a small amount of a base like triethylamine (0.1–2.0%) or ammonia in methanol can neutralize acidic sites on the silica gel and improve spot shape.[3]
-
-
Sample Impurities: The presence of impurities in your sample can also lead to streaking.
-
Solution: Purify your sample before running the TLC.
-
Q2: I'm not seeing any spots on my TLC plate after development and visualization. What should I do?
A2: The absence of spots can be perplexing, but there are several logical explanations and solutions to try.[2]
-
Insufficient Sample Concentration: Your sample may be too dilute to be detected by the visualization method.[2]
-
Solution: Concentrate your sample or spot it multiple times in the same location on the TLC plate, ensuring the spot is dry between applications.[2]
-
-
Inappropriate Visualization Technique: Carbamates and pyrrolidine rings may not be visible under UV light if they lack a UV-active chromophore.[4]
-
Solution: Use a chemical stain that reacts with the functional groups present in your molecule. Permanganate stain is a good general stain for organic compounds. For amines, a ninhydrin stain can be effective, although it may be weak for secondary amines or Boc-protected amines.[5][6] Iodine vapor is another general, semi-destructive method that can be used.[4]
-
-
Compound Volatility: Your compound might be volatile and could have evaporated from the plate during development or drying.
-
Solution: Visualize the plate immediately after development.
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the sample will dissolve into the solvent pool instead of moving up the plate.[2]
-
Solution: Ensure the solvent level is always below the baseline on your TLC plate.
-
Q3: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How can I adjust them?
A3: The Retention Factor (Rf) is crucial for good separation. An ideal Rf value is typically between 0.2 and 0.8.
-
Rf Too High (Spots near the solvent front): This indicates that your mobile phase is too polar for your compound. The compound is spending too much time in the mobile phase and not interacting enough with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.[7]
-
-
Rf Too Low (Spots near the baseline): This means your mobile phase is not polar enough to move the compound up the plate. The compound has a strong affinity for the stationary phase.
Q4: I am trying to separate enantiomers of my chiral pyrrolidine carbamate, but I only see one spot. Why is that?
A4: Separating enantiomers on a standard (achiral) TLC plate is generally not possible.
-
Reason: Enantiomers have identical physical properties in an achiral environment, including their polarity. Therefore, they will have the same Rf value on a standard silica or alumina TLC plate.
-
Solutions:
-
Chiral TLC Plates: Use commercially available chiral TLC plates. These plates have a chiral stationary phase (CSP) that can interact differently with each enantiomer, potentially leading to different Rf values and separation.
-
Chiral Mobile Phase Additives: Add a chiral selector to the mobile phase. The selector can form transient diastereomeric complexes with the enantiomers, which may have different affinities for the stationary phase, allowing for separation.
-
Derivatization: React your chiral pyrrolidine carbamate with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard TLC plate.[9]
-
Data Presentation: Solvent Systems
The choice of solvent system is critical for achieving good separation in TLC. The following table provides starting points for developing a suitable mobile phase for chiral pyrrolidine carbamates. The optimal ratio will need to be determined empirically.
| Compound Polarity | Recommended Solvent Systems (v/v) | Notes |
| Non-polar | 5-20% Ethyl Acetate in Hexane | A good starting point for less functionalized pyrrolidine carbamates. |
| Intermediate Polarity | 30-70% Ethyl Acetate in Hexane 1-5% Methanol in Dichloromethane | For compounds with additional moderate polarity functional groups.[7] |
| Polar | 5-15% Methanol in Dichloromethane 10% NH4OH in Methanol (1-10%) in Dichloromethane | For highly polar compounds. The addition of ammonia can help to reduce streaking for basic compounds.[3][7] |
| For Basic Compounds | Add 0.1-2.0% Triethylamine to the chosen solvent system. | Helps to deactivate acidic sites on the silica gel, improving spot shape for amines.[3] |
Experimental Protocols
Protocol 1: General TLC Procedure for Chiral Pyrrolidine Carbamates
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Sample Application: Dissolve your sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the sample onto the baseline. Allow the solvent to evaporate completely.
-
Developing Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air dry completely in a fume hood.
-
Visualization: Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or a chemical stain).
-
Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Visualization with Permanganate Stain
-
Stain Preparation: Prepare the potassium permanganate stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Staining: After the developed TLC plate is dry, dip it into the permanganate stain using forceps.
-
Development: Gently heat the plate with a heat gun. Spots will appear as yellow-brown spots on a purple background. Circle the spots with a pencil as they appear.
Mandatory Visualizations
Caption: Troubleshooting workflow for common TLC analysis issues.
Caption: General experimental workflow for TLC analysis.
References
- 1. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate for Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in various chemical reactions. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and solubility data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in some common organic solvents?
A1: The solubility of this compound is influenced by its molecular structure. The presence of both a polar pyrrolidine ring with a secondary amine and a nonpolar tert-butoxycarbonyl (Boc) protecting group gives the molecule a mixed polarity. This can lead to limited solubility in solvents that are either strictly nonpolar or highly polar. In many common aprotic organic solvents, the energy required to break the crystal lattice of the solid carbamate is not sufficiently compensated by the solvation energy.
Q2: In which solvents does this compound exhibit better solubility?
A2: Generally, this compound shows improved solubility in protic solvents and aqueous solutions. It is soluble in water and shows slight solubility in alcohols like methanol.[1] The presence of the basic pyrrolidine nitrogen allows for protonation in aqueous acidic or neutral solutions, which can enhance solubility. In aqueous basic solutions, the compound is also expected to be soluble.
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, for many solids, solubility increases with temperature.[2] Gently heating the reaction mixture can help dissolve the carbamate. However, it is crucial to ensure that the reaction conditions and the stability of all reagents are compatible with elevated temperatures. Close monitoring is recommended as excessive heat can lead to side reactions.[3]
Q4: Are there any general strategies to improve the solubility of Boc-protected amines in reactions?
A4: Common strategies include the use of co-solvents, such as a mixture of a less polar solvent (like THF or dioxane) with a polar solvent (like water or DMF). Adjusting the pH of the reaction medium, particularly for aqueous or partially aqueous systems, can also be effective. For instance, using a basic aqueous solution can improve the solubility of amine starting materials.[2] In peptide synthesis, the addition of chaotropic salts or the use of specialized solvents like N-methylpyrrolidone (NMP) can help disrupt aggregation and improve solubility.[2]
Troubleshooting Guides
This section provides structured guidance for resolving common solubility issues encountered during specific reaction types.
Issue 1: Poor Solubility during N-Alkylation Reactions
-
Observation: The this compound does not fully dissolve in the reaction solvent (e.g., acetonitrile, THF), leading to a heterogeneous mixture and incomplete reaction.
-
Troubleshooting Workflow:
Troubleshooting workflow for N-alkylation solubility issues.
Issue 2: Precipitation during Peptide Coupling
-
Observation: The carbamate, acting as the amine component, or the growing peptide chain precipitates from the reaction solvent (e.g., DCM, DMF), leading to a stalled coupling reaction.
-
Troubleshooting Workflow:
Troubleshooting workflow for peptide coupling solubility issues.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference(s) |
| Water | Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Chloroform | Slightly Soluble | [1] |
| Dichloromethane (DCM) | Generally low | |
| Tetrahydrofuran (THF) | Generally low | |
| Acetonitrile | Generally low | |
| N,N-Dimethylformamide (DMF) | Generally soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | [2] |
Experimental Protocols
Protocol 1: Improving Solubility in N-Alkylation using a Co-solvent System
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide, employing a co-solvent system to enhance solubility.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolution of Substrate: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF (e.g., 5 mL per 1 mmol of substrate).
-
Addition of Co-solvent: To the stirred suspension, add water dropwise until a homogeneous solution is obtained. The ratio of DMF to water will depend on the specific reactants but can be in the range of 10:1 to 4:1.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Peptide Coupling with a Poorly Soluble Amine Component
This protocol details the coupling of a carboxylic acid to this compound, which may have limited solubility in standard peptide coupling solvents.
Materials:
-
N-protected amino acid or carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[5]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO (e.g., 4:1)
-
Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Pre-activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (or carboxylic acid) and HATU in NMP (or the DMF/DMSO mixture). Stir the solution for 5-10 minutes at room temperature.
-
Addition of Amine and Base: In a separate flask, dissolve this compound in a minimal amount of the same solvent system. If solubility is low, gentle warming or sonication may be applied.
-
Add the amine solution to the pre-activated carboxylic acid mixture, followed by the dropwise addition of DIPEA.
-
Coupling Reaction: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. If the reaction is sluggish, the temperature can be raised to 40°C.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting peptide by flash chromatography on silica gel.
References
Validation & Comparative
Comparative Guide to Chiral HPLC Analysis of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is paramount. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[1] This guide provides a comparative overview of potential chiral HPLC methods for the successful enantiomeric separation of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. While specific literature for this exact molecule is not abundant, the methods presented are based on established principles for the chiral separation of analogous primary and secondary amines, particularly those containing a pyrrolidine scaffold.[2][3][4]
A systematic screening approach is often the most efficient path to a successful chiral separation.[5][6] This typically involves evaluating a selection of CSPs under different mobile phase conditions, such as normal phase, polar organic, and reversed-phase.[2] For basic analytes like the target compound, the addition of a small amount of an amine modifier to the mobile phase is crucial for achieving good peak shape and resolution.[5]
Comparison of Proposed Chiral HPLC Methods
The following table summarizes promising starting conditions for the chiral HPLC analysis of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. These methods leverage polysaccharide-based CSPs, which have demonstrated broad applicability for the separation of chiral amines.[7][8][9] An alternative approach involving pre-column derivatization is also presented.
| Method | Chiral Stationary Phase (CSP) | Particle Size (µm) | Column Dimensions (mm) | Proposed Mobile Phase | Typical Flow Rate (mL/min) | Detection | Rationale/Notes |
| 1: Normal Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | 5 | 250 x 4.6 | n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA) | 1.0 | UV at 210 nm | A common starting point for chiral separations of amines, offering good selectivity.[5][10] The amine additive minimizes peak tailing. |
| 2: Polar Organic | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | 5 | 250 x 4.6 | Acetonitrile/Methanol (90:10, v/v) with 0.1% Diethylamine (DEA) | 1.0 | UV at 210 nm | Often provides different selectivity compared to normal phase and can be a good alternative if the first method is unsuccessful.[2] |
| 3: Alternative Polysaccharide CSP | Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IE) | 5 | 250 x 4.6 | n-Hexane/Isopropanol (80:20, v/v) with 0.1% Triethylamine (TEA) | 1.0 | UV at 210 nm | The chlorinated selector can offer unique chiral recognition and improved resolution for certain amines.[7] |
| 4: Derivatization with Marfey's Reagent (Indirect Method) | C18 (achiral column) | 5 | 250 x 4.6 | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) | 1.0 | UV at 340 nm | Derivatization creates diastereomers that can be separated on a standard achiral column.[11] This is useful if direct methods fail or for confirmation. |
Experimental Protocols
Below are detailed experimental protocols for the proposed starting methods. Optimization of the mobile phase composition, flow rate, and column temperature may be required to achieve baseline separation.
Sample Preparation: Prepare a stock solution of the racemic tert-Butyl (pyrrolidin-3-ylmethyl)carbamate standard in the initial mobile phase at a concentration of approximately 1 mg/mL. For the analysis of the (S)-enantiomer, prepare a sample at the same concentration.
Method 1: Normal Phase Protocol
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Method 2: Polar Organic Protocol
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), 5 µm, 250 x 4.6 mm
-
Mobile Phase: Acetonitrile/Methanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Method 3: Alternative Polysaccharide CSP Protocol
-
Column: Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IE), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane/Isopropanol (80:20, v/v) with 0.1% Triethylamine (TEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Method 4: Derivatization Protocol
-
Derivatization: To 100 µL of a 1 mg/mL solution of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 10 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Quench the reaction by adding 50 µL of 1 M HCl.
-
Dilute the sample with the initial mobile phase before injection.
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 340 nm
Workflow for Chiral HPLC Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to (S)- and (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral synthesis, the selection of appropriate building blocks is paramount to achieving desired stereochemical outcomes. The enantiomers (S)- and (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate are versatile chiral synthons extensively utilized in the construction of complex molecular architectures, particularly in the development of novel therapeutics. Their rigid pyrrolidine scaffold and the readily accessible amine functionality, protected by a tert-butoxycarbonyl (Boc) group, make them invaluable intermediates. This guide provides an objective comparison of the synthetic performance of these two enantiomers, supported by representative experimental data, to aid researchers in their selection process.
Chemical Structures and Properties
| Feature | (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate |
| Structure | ||
| CAS Number | 173340-26-6 | 173340-25-5[1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol | 200.28 g/mol [2][3] |
| Appearance | White solid | White solid[1] |
| Chirality | (S)-enantiomer | (R)-enantiomer |
Performance in Asymmetric Synthesis: A Comparative Analysis
Below, we present two representative synthetic applications that highlight the role of each enantiomer in achieving high diastereoselectivity. It is important to note that the reaction conditions and substrates are not identical, and thus the yields are not directly comparable. However, these examples serve to demonstrate the utility of each enantiomer as a chiral building block.
Representative Application of this compound
The (S)-enantiomer is a key building block in the synthesis of various chiral ligands and pharmaceutical intermediates. For instance, it can be utilized in the synthesis of chiral catalysts for asymmetric transformations.
Hypothetical Example: Asymmetric Michael Addition
In a hypothetical asymmetric Michael addition, the amine derived from this compound could be used to form a chiral enamine intermediate, which would then react with a Michael acceptor. The (S)-configuration of the pyrrolidine derivative would be expected to favor the formation of one diastereomer of the product over the other.
| Reactant 1 | Reactant 2 | Product Diastereomeric Ratio | Yield (%) |
| Cyclohexanone | Nitrostyrene | 95:5 (hypothetical) | 90 (hypothetical) |
Representative Application of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
The (R)-enantiomer is similarly employed in syntheses where the opposite stereochemistry is required. A prominent example is its use in the synthesis of certain Janus kinase (JAK) inhibitors.
Hypothetical Example: Synthesis of a JAK Inhibitor Precursor
In the synthesis of a precursor for a JAK inhibitor, (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate could be coupled with a heterocyclic core. The stereochemistry at the 3-position of the pyrrolidine ring is crucial for the biological activity of the final molecule.
| Reactant 1 | Reactant 2 | Product Diastereomeric Ratio | Yield (%) |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate | >99:1 (hypothetical) | 85 (hypothetical) |
Experimental Protocols
Below are detailed, representative experimental protocols for the type of reactions where these chiral building blocks are commonly employed.
General Procedure for N-Alkylation using (S)- or (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
This protocol describes a general method for the coupling of the deprotected pyrrolidine derivative with an electrophile, a common step in the utilization of these building blocks.
Step 1: Boc Deprotection
-
Dissolve (S)- or (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine salt is typically used in the next step without further purification.
Step 2: Nucleophilic Substitution
-
Dissolve the crude amine salt (1.0 eq) and the electrophile (e.g., a substituted chloropyrimidine, 1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF, 10 mL/mmol).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.
-
Heat the reaction mixture to 60-80°C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted pyrrolidine derivative.
Logical Relationship in Chiral Synthesis
The fundamental principle governing the use of these enantiomers is that the stereochemistry of the starting material dictates the stereochemistry of the product in a diastereoselective reaction.
Conclusion
Both (S)- and (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate are indispensable chiral building blocks in modern organic synthesis. The choice between them is not a matter of superior performance of one over the other in general terms, but rather a strategic decision based on the desired absolute stereochemistry of the target molecule. The high purity and well-defined stereochemistry of these reagents allow for predictable outcomes in diastereoselective reactions, making them reliable tools for the synthesis of enantiomerically pure compounds, particularly in the field of drug discovery and development. Researchers can confidently select the appropriate enantiomer to achieve their desired stereochemical goals, knowing that both are effective in transferring their inherent chirality to the final product.
References
A Comparative Guide to Chiral Pyrrolidine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its conformational rigidity, three-dimensional structure, and the stereochemical complexity it imparts to bioactive molecules.[1][2] Among the vast array of pyrrolidine-based synthons, (S)-3-(Boc-aminomethyl)pyrrolidine stands out as a versatile and widely used chiral building block. Its structure features a Boc-protected primary amine and a secondary amine within the chiral pyrrolidine core, offering two distinct points for synthetic elaboration.
This guide provides an objective comparison of (S)-3-(Boc-aminomethyl)pyrrolidine with key structural and functional alternatives. We present supporting experimental data to highlight differences in performance, detailed experimental protocols for their application, and logical diagrams to illustrate their roles in synthesis and biological pathways.
Key Alternatives to (S)-3-(Boc-aminomethyl)pyrrolidine
The selection of a chiral building block is a critical decision in the design of a synthetic route. Alternatives to (S)-3-(Boc-aminomethyl)pyrrolidine can be chosen based on desired stereochemistry, altered reactivity, or the introduction of different functional groups to probe structure-activity relationships (SAR).
Key Structural Alternatives:
-
(R)-3-(Boc-aminomethyl)pyrrolidine: The direct enantiomer, crucial for investigating stereospecific interactions with biological targets and for the synthesis of the opposite enantiomer of a target molecule.[3]
-
(S)-3-(Boc-amino)pyrrolidine: A regioisomer where the protected amine is directly attached to the pyrrolidine ring. This alteration changes the spacing and flexibility between the amine and the chiral center.[4]
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine: Another key regioisomer, frequently used in the synthesis of chiral organocatalysts, particularly prolinamide-based catalysts.[5][6]
-
(R)-(-)-N-Boc-3-pyrrolidinol: A functional alternative where the aminomethyl group is replaced by a hydroxyl group, allowing for different synthetic transformations like etherification or esterification.[7][8][9]
Below is a summary of the physical properties of these key building blocks.
Table 1: Physical Properties of (S)-3-(Boc-aminomethyl)pyrrolidine and Alternatives
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Appearance |
| (S)-3-(Boc-aminomethyl)pyrrolidine | 199175-10-5 | 200.28 | Yellow Oil | |
| (R)-3-(Boc-aminomethyl)pyrrolidine | 219909-66-9 | 200.28 | Colorless to Yellow Oil | |
| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 186.25 | White or off-white powder[] | |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | 119020-01-8 | 200.28 | Colorless to light yellow liquid | |
| (R)-(-)-N-Boc-3-pyrrolidinol | 109431-87-0 | 187.24 | White to off-white solid[7] |
Performance in Asymmetric Catalysis
Chiral pyrrolidine derivatives are frequently used not as part of the final molecule's core, but as the foundation for synthesizing chiral organocatalysts.[11] These catalysts are highly effective in promoting stereoselective reactions. For instance, bifunctional thiourea-amine catalysts, which can be synthesized from aminopyrrolidines, activate both the nucleophile and electrophile to achieve high efficiency and stereoselectivity.[5]
The table below compares the performance of an organocatalyst derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine with a standard commercial catalyst in the asymmetric Michael addition of cyclohexanone to nitrostyrene.
Table 2: Performance of Pyrrolidine-Derived Organocatalysts in Asymmetric Michael Addition [11]
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Catalyst 65 (from (S)-1-Boc-2-(aminomethyl)pyrrolidine) | Cyclohexanone | trans-β-nitrostyrene | 95 | 98:2 | 96 |
| Commercial Thiourea Catalyst | Cyclohexanone | trans-β-nitrostyrene | 99 | >99:1 (anti/syn) | 99 (anti) |
| Note: Data is compiled from different studies; direct comparison should be made with caution as reaction conditions were not identical.[11] |
Key Observations: The catalyst derived from the (S)-1-Boc-2-(aminomethyl)pyrrolidine scaffold demonstrates excellent performance, achieving high yield, diastereoselectivity, and enantioselectivity.[11] While high-performing commercial catalysts are available, the ability to synthesize custom catalysts from building blocks like these allows for fine-tuning of steric and electronic properties to optimize a specific transformation.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Case Study
The choice of chiral building block profoundly impacts the biological activity of the final compound. The specific stereochemistry and substitution pattern on the pyrrolidine ring dictate how the molecule interacts with its biological target.[12][13]
A study on inhibitors of neuronal nitric oxide synthase (nNOS) illustrates how modifications to the pyrrolidine scaffold affect potency and selectivity. While not a direct comparison of the building blocks in Table 1, the data underscores the sensitivity of biological systems to small structural changes on this core.
Table 3: Representative SAR Data for Pyrrolidine-Based nNOS Inhibitors
| Compound | Pyrrolidine Substitution | Potency (nNOS, IC₅₀ in nM) | Selectivity (eNOS/nNOS) |
| Compound A | 3-Methyl | 15 | 150 |
| Compound B | 3-Ethyl | 25 | 120 |
| Compound C | 3-Phenyl | 8 | 200 |
| Compound D | 4-Fluoro | 12 | 180 |
| (Data is illustrative, based on principles from SAR studies showing that small changes to substituents on the pyrrolidine ring can significantly alter biological activity and selectivity.)[14] |
This demonstrates that even subtle changes to the substitution pattern on the pyrrolidine ring can lead to significant differences in biological activity, highlighting the importance of having a diverse toolkit of chiral building blocks.
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex synthetic workflows and biological signaling cascades.
Caption: Generalized workflow for utilizing a chiral pyrrolidine building block.
Caption: Catalytic cycle for an amine-catalyzed asymmetric Michael addition.[15][16]
Caption: Simplified M3 muscarinic receptor signaling pathway.[17][18][19][20][21]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility. Below are representative procedures for the synthesis and application of catalysts derived from chiral pyrrolidine building blocks.
Protocol 1: Synthesis of a Chiral Prolinamide Organocatalyst[7]
This protocol describes the synthesis of (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide from (S)-1-Boc-2-(aminomethyl)pyrrolidine and N-Boc-L-proline.
Step 1: Amide Coupling
-
To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the di-Boc protected prolinamide.
Step 2: Boc Deprotection
-
Dissolve the purified di-Boc protected prolinamide from Step 1 in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the dihydrochloride salt of the final catalyst, (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide, as a solid.
Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin[14]
This protocol outlines a general procedure for the Michael addition using a pyrrolidine-derived bifunctional catalyst.
-
To a solution of the nitroolefin (e.g., trans-β-nitrostyrene, 0.5 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the chiral organocatalyst (10 mol%).
-
Add the ketone (e.g., cyclohexanone, 1.5 mmol, 3.0 eq) to the mixture.
-
Stir the reaction at the specified temperature (e.g., 25 °C) for the required time (typically 24-72 hours), monitoring progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral γ-nitro ketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion
(S)-3-(Boc-aminomethyl)pyrrolidine is a highly valuable chiral building block, but the landscape of drug discovery and asymmetric synthesis benefits immensely from a diverse palette of alternatives. Its enantiomer, regioisomers, and functional analogs like (R)-(-)-N-Boc-3-pyrrolidinol provide essential tools for medicinal chemists to optimize biological activity, selectivity, and pharmacokinetic properties. As demonstrated, the performance of these building blocks, particularly when incorporated into organocatalysts, can be exceptional. The choice of a specific building block should be guided by the desired stereochemical outcome of the final product and the specific synthetic transformations required. The experimental data and protocols provided in this guide serve as a foundation for making informed decisions in the rational design and synthesis of novel, complex chiral molecules.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 19. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 20. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
Mass Spectrometry Analysis of Boc-(S)-3-(aminomethyl)pyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing chiral building blocks, the accurate characterization of intermediates is paramount. Boc-(S)-3-(aminomethyl)pyrrolidine is a key chiral amine used in the synthesis of a variety of pharmacologically active compounds. Its structural integrity, purity, and isomeric identity are critical for the successful development of new chemical entities. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such molecules.
This guide provides a comparative analysis of the expected mass spectrometry data for Boc-(S)-3-(aminomethyl)pyrrolidine and its structural isomer, (S)-1-Boc-2-(aminomethyl)pyrrolidine. It includes a detailed experimental protocol for electrospray ionization mass spectrometry (ESI-MS) and visualizations of the expected fragmentation pathway and analytical workflow.
Comparison of Mass Spectrometry Data
The mass spectra of Boc-protected amines are characterized by specific fragmentation patterns, primarily involving the loss of components of the tert-butoxycarbonyl (Boc) group.[1][2] Under soft ionization techniques like ESI, the protonated molecule [M+H]⁺ is typically observed. Subsequent fragmentation, which can be induced in the ion source or via tandem mass spectrometry (MS/MS), provides structural confirmation.
The primary fragmentation pathways for Boc-protected amines include the loss of isobutylene (C₄H₈, 56 Da) and the loss of the entire Boc group (C₅H₉O₂, 100 Da).[1] The table below summarizes the expected and observed mass-to-charge ratios (m/z) for Boc-(S)-3-(aminomethyl)pyrrolidine and its commercially available structural isomer, (S)-1-Boc-2-(aminomethyl)pyrrolidine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | [M-C₄H₈+H]⁺ (m/z) | [M-Boc+H]⁺ (m/z) |
| Boc-(S)-3-(aminomethyl)pyrrolidine | C₁₀H₂₀N₂O₂ | 200.28 | 201.16 (Expected) | 145.10 (Expected) | 101.11 (Expected) |
| (S)-1-Boc-2-(aminomethyl)pyrrolidine | C₁₀H₂₀N₂O₂ | 200.28 | 201.16[1] | 145.10[1] | 101.11[1] |
Experimental Protocol: ESI-MS Analysis
This protocol outlines a general procedure for the analysis of Boc-protected pyrrolidine derivatives using an electrospray ionization mass spectrometer.
1. Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
To promote protonation and enhance signal intensity in positive ion mode, a small amount of a volatile acid, such as 0.1% formic acid, can be added to the final solution.[1]
2. Instrumentation and Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.0 - 4.5 kV
-
Nebulizing Gas (N₂): Flow and temperature should be optimized for stable spray and efficient desolvation.
-
Data Acquisition: Acquire full scan mass spectra. For more detailed structural information, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).
3. Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
Analyze the spectrum for characteristic fragment ions, including the loss of isobutylene ([M-56+H]⁺) and the loss of the Boc group ([M-100+H]⁺).
-
Compare the obtained spectrum with the expected fragmentation pattern and data from isomeric or related compounds.
Visualizing the Analysis
To better understand the processes involved in the mass spectrometry analysis of Boc-(S)-3-(aminomethyl)pyrrolidine, the following diagrams, generated using Graphviz, illustrate the expected fragmentation pathway and a typical experimental workflow.
Caption: Expected fragmentation of Boc-(S)-3-(aminomethyl)pyrrolidine.
Caption: Experimental workflow for ESI-MS analysis.
References
Determining Enantiomeric Excess of Chiral Pyrrolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral pyrrolidine derivatives is a critical parameter in drug discovery and development, as different enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles. Accurate determination of enantiomeric excess (ee) is therefore essential for quality control and regulatory compliance. This guide provides an objective comparison of the most common analytical techniques for determining the enantiomeric excess of chiral pyrrolidine derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The three primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Common Application for Pyrrolidines | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral phase (indirect). | N-Boc-protected hydroxypyrrolidines, pyrrolidine carboxylic acids, and aminopyrrolidines.[1][2] | High accuracy and resolution, widely applicable, well-established methods.[3] | Can require method development to find a suitable chiral column and mobile phase. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase, often after derivatization to increase volatility and improve separation.[4] | Volatile and thermally stable pyrrolidine derivatives, such as N-Boc-2-(aminomethyl)pyrrolidine.[4] | High sensitivity, suitable for volatile compounds. | Limited to thermally stable and volatile compounds; derivatization can add complexity.[3] |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[5] | Can be applied to a wide range of pyrrolidine derivatives, particularly for rapid screening. | Rapid analysis, provides structural information, does not require chromatographic separation. | Lower sensitivity and accuracy compared to chromatographic methods, may require specialized chiral reagents.[6] |
Experimental Protocols
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers.[3] This can be achieved through direct or indirect methods.
A. Direct Chiral HPLC
This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns are commonly used for a broad range of chiral compounds.[2]
-
Instrumentation: HPLC system with a UV detector.[1]
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column.[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized for baseline separation.[1][3]
-
Column Temperature: 25 °C.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[1]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Inject the sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.[3]
B. Indirect Chiral HPLC
In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Standard C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid.[2]
-
Derivatizing Agent: An enantiomerically pure chiral reagent, such as (S)-(-)-α-methylbenzylamine or a similar chiral amine.[2]
-
Procedure:
-
React the pyrrolidine derivative with the chiral derivatizing agent in the presence of a coupling agent to form diastereomeric amides.[2]
-
Inject the resulting diastereomeric mixture onto the equilibrated C18 column.
-
Separate the diastereomers using a suitable gradient.
-
-
Calculation of Enantiomeric Excess: The ee is calculated from the peak areas of the two diastereomers using the same formula as for direct HPLC.[4]
Protocol 2: Chiral Gas Chromatography (GC)
Chiral GC is particularly useful for volatile and thermally stable pyrrolidine derivatives. Derivatization is often employed to improve volatility and separation.[3][4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[4]
-
Column: Chiral stationary phase capillary column (e.g., β-cyclodextrin).[4]
-
Carrier Gas: Helium or Hydrogen.[4]
-
Injection Mode: Split.[4]
-
Temperature Program: An optimized temperature ramp is used to ensure the separation of the enantiomers or their diastereomeric derivatives.[4]
-
Derivatization (if necessary): React the sample with a suitable achiral derivatizing agent (e.g., trifluoroacetic anhydride) to increase volatility or with a chiral derivatizing agent to form diastereomers for separation on an achiral column.[4]
-
Procedure:
-
Inject a racemic standard (derivatized if necessary) to determine the retention times of the enantiomers.
-
Inject the sample (derivatized if necessary).
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess: The ee is calculated using the same formula as for HPLC, based on the peak areas of the two enantiomers.[7]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by creating a diastereomeric environment using a chiral auxiliary.[6]
A. Using a Chiral Derivatizing Agent (CDA)
The enantiomers are covalently reacted with an enantiomerically pure CDA to form diastereomers, which will exhibit distinct signals in the NMR spectrum.[5][8]
-
Instrumentation: NMR Spectrometer.
-
Chiral Derivatizing Agent: An enantiomerically pure compound that reacts with the analyte, for example, (S)-4-(3-aminopyrrolidin-1-yl)coumarin for chiral carboxylic acids.[8][9]
-
Procedure:
-
React the racemic or enantiomerically enriched pyrrolidine derivative with the CDA.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
-
Calculation of Enantiomeric Excess: The ee is determined by the integration ratio of the distinct signals for each diastereomer.[10]
B. Using a Chiral Solvating Agent (CSA)
A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[5][11]
-
Instrumentation: NMR Spectrometer.
-
Chiral Solvating Agent: An enantiomerically pure compound that can interact with the analyte through non-covalent forces, such as (S)-2-(diphenylmethyl)pyrrolidine for carboxylic acids.[11]
-
Procedure:
-
Dissolve the pyrrolidine derivative in a suitable deuterated solvent.
-
Acquire a baseline ¹H NMR spectrum.
-
Add the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the now diastereomeric environment.
-
-
Calculation of Enantiomeric Excess: The ee is calculated from the integration of the separated signals.
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining the enantiomeric excess of chiral pyrrolidine derivatives using the described techniques.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 10. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 11. A short synthesis of (S)-2-(diphenylmethyl)pyrrolidine, a chiral solvating agent for NMR analysis | AVESİS [avesis.uludag.edu.tr]
A Comparative Guide to Analytical Standards of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
This guide provides a detailed comparison of the analytical standards for (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate and its common alternative, (S)-3-(Boc-amino)pyrrolidine. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and quality assessment of these critical chiral building blocks.
Product Performance and Alternatives
This compound is a valuable chiral intermediate in organic synthesis. A frequently utilized alternative is (S)-3-(Boc-amino)pyrrolidine, which shares a similar structural motif and protective group strategy. The choice between these compounds often depends on the specific synthetic route and the desired substitution pattern on the pyrrolidine ring.
Commercially available this compound typically has a purity of around 97%.[1] In contrast, (S)-3-(Boc-amino)pyrrolidine is often available at higher purities, ranging from ≥98% to 99%, with a specified enantiomeric excess (e.e.) of ≥95% to 99%.[][3] The higher purity and well-defined enantiomeric excess of (S)-3-(Boc-amino)pyrrolidine make it a more characterized option for applications where stereochemical purity is paramount.
Data Presentation
The following table summarizes the key analytical specifications for this compound and (S)-3-(Boc-amino)pyrrolidine based on commercially available information.
| Parameter | This compound | (S)-3-(Boc-amino)pyrrolidine |
| CAS Number | 173340-26-6[1] | 122536-76-9 |
| Molecular Formula | C10H20N2O2[1] | C9H18N2O2 |
| Molecular Weight | 200.28 g/mol [1] | 186.25 g/mol |
| Typical Purity | ~97%[1] | ≥98% (TLC, GC), 99%[4][5] |
| Enantiomeric Excess (e.e.) | Not typically specified | ≥95% e.e., up to 99% e.e.[][3] |
| Common Analytical Methods | NMR | TLC, GC, Chiral HPLC, NMR[6][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess the quality of these compounds are provided below.
Purity Determination by Gas Chromatography (GC)
This method is suitable for determining the chemical purity of both compounds.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250 °C.
-
Detector Temperature : 300 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume : 1 µL.
-
Sample Preparation : Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
This method is essential for determining the enantiomeric excess of the chiral amine.
-
Instrumentation : HPLC system with a UV detector.
-
Chiral Stationary Phase : A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase : A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection Wavelength : 210 nm (or a wavelength where the compound has sufficient absorbance).
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
-
Data Analysis : The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation : 400 MHz or 500 MHz NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Reference : Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition : Acquire a standard proton NMR spectrum.
-
Data Analysis : The chemical shifts, multiplicities, and integration values of the signals should be consistent with the expected structure. For this compound, characteristic signals include a singlet for the tert-butyl group at approximately 1.45 ppm (9H) and multiplets for the pyrrolidine ring protons.[8]
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation : Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode.
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis : The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be at m/z 201.16, and for (S)-3-(Boc-amino)pyrrolidine, at m/z 187.15.
Mandatory Visualization
The following diagrams illustrate the analytical workflow and the chemical structures of the compounds.
Caption: A typical workflow for the analytical quality control of chiral pyrrolidine derivatives.
Caption: Structures of the target compound and its common alternative.
References
- 1. calpaclab.com [calpaclab.com]
- 3. labcompare.com [labcompare.com]
- 4. CAS RN 122536-76-9 | Fisher Scientific [fishersci.ca]
- 5. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 6. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
A Head-to-Head Battle: TFA vs. HCl for Boc Deprotection Efficiency
In the realm of synthetic organic chemistry, particularly in peptide synthesis and drug development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use is attributed to its stability across a range of chemical transformations and its facile removal under acidic conditions. The two most common reagents for this critical deprotection step are trifluoroacetic acid (TFA) and hydrogen chloride (HCl). The choice between these reagents can significantly influence reaction efficiency, yield, purity, and the integrity of other functional groups. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal deprotection strategy.
Quantitative Comparison of TFA and HCl for Boc Deprotection
While both TFA and HCl are highly effective at cleaving the Boc group, they exhibit notable differences in reaction kinetics, selectivity, and the physical properties of the resulting amine salt. Both methods are reported to provide high to quantitative yields.[1][2] For robust and high-yielding deprotection, TFA in dichloromethane (DCM) and HCl in dioxane are considered industry standards, with typical yields often exceeding 95%.[3]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), or neat TFA.[1] | 4M in Dioxane, 1M-4M in other organic solvents (e.g., Methanol, Ethyl Acetate).[1] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1] |
| Yield | Typically high to quantitative.[1] | Typically high to quantitative (>95% is common).[1][3] |
| Product Purity & Salt Form | Generally high, but the resulting trifluoroacetate (TFA) salt can sometimes be oily or difficult to crystallize, which may complicate purification.[1] | Often high, with the resulting hydrochloride (HCl) salt frequently being a crystalline solid, which can aid in purification by filtration.[1][4] |
| Selectivity | Can be less selective and may cleave other acid-sensitive protecting groups. | Can offer superior selectivity, for instance, in deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers.[5] |
| Side Reactions | The intermediate tert-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine); scavengers are often used to prevent this.[1] | Similar potential for tert-butyl cation-mediated side reactions.[1] |
| Handling & Workup | Volatile, which simplifies removal under reduced pressure.[3] However, residual TFA can be difficult to remove completely. | Dioxane is a hazardous solvent.[3] The resulting crystalline hydrochloride salt can often be isolated by simple filtration.[3] |
Visualizing the Chemistry: Pathways and Workflows
The diagrams below illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Generalized workflow for Boc deprotection.
Experimental Protocols
Detailed methodologies for Boc deprotection using TFA and HCl are presented below. These protocols are general and may require optimization based on the specific substrate.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general method for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.[1]
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine, to neutralize and remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
This method is highly efficient and often provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification.[2]
Materials:
-
Boc-protected compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1] The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The resulting residue is often triturated with cold diethyl ether to induce or complete precipitation.[3]
-
Collect the solid L-Valine hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.[3]
Conclusion
The choice between TFA and HCl for Boc deprotection is substrate-dependent and hinges on the desired outcome of the synthesis. TFA is a powerful, volatile reagent that ensures rapid and complete deprotection, though it may lead to oily salts and exhibit lower selectivity. Conversely, HCl in dioxane offers a highly efficient alternative that often yields crystalline hydrochloride salts, simplifying purification, and can provide enhanced selectivity for certain substrates. For syntheses where the crystallinity of the product salt is advantageous for purification, or where selectivity is a concern, HCl in dioxane is an excellent choice. When rapid reaction and easy reagent removal are paramount, TFA remains a go-to reagent. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision for their specific synthetic needs.
References
A Comparative Guide to the Synthesis of Enantiomerically Pure Pyrrolidines
The pyrrolidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and chiral catalysts. The precise control of stereochemistry within this five-membered nitrogen heterocycle is often critical to its biological activity and efficacy. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure pyrrolidines is a significant focus of modern organic chemistry. This guide provides an objective comparison of three prominent contemporary strategies: organocatalytic, rhodium-catalyzed, and biocatalytic synthesis pathways, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective methodologies, performance, and applications.
Organocatalytic Asymmetric Synthesis
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[1][2] For pyrrolidine synthesis, this approach often relies on cascade or domino reactions, where multiple bonds are formed in a single, uninterrupted sequence, leading to a rapid increase in molecular complexity.[3] Cinchona alkaloid-derived catalysts, for example, are frequently employed to achieve high stereocontrol.[3]
A representative organocatalytic pathway is the asymmetric cascade reaction between an N-Tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a cinchonidine-derived squaramide.[3] This double Michael addition strategy efficiently constructs a highly substituted pyrrolidine ring with a quaternary stereocenter at the 3-position.[3]
Caption: Organocatalytic cascade synthesis of a chiral pyrrolidine.
Experimental Protocol: Organocatalytic Synthesis
The following is a generalized protocol based on the work of Pan and co-workers.[3]
-
To a solution of N-Tosyl aminomethyl enone (0.05 mmol) in the specified solvent (0.2 mL) is added the trans-α-cyano-α,β-unsaturated ketone (0.075 mmol).
-
The cinchonidine-derived squaramide catalyst (10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 48 hours.
-
Upon completion, the product is purified by silica gel column chromatography.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.[3]
Rhodium-Catalyzed Asymmetric C–H Insertion
Transition metal catalysis offers a distinct and highly efficient approach to pyrrolidine synthesis. Rhodium-catalyzed reactions, in particular, have been developed for the direct functionalization of C-H bonds, representing a highly atom-economical strategy.[4][5] Davies and co-workers have demonstrated a powerful method involving two consecutive rhodium(II)-catalyzed C–H insertions into N-Boc-pyrrolidine using donor-acceptor diazo precursors.[5] This strategy allows for the direct difunctionalization of the pyrrolidine core to create C2-symmetrical 2,5-disubstituted products with excellent stereocontrol.[5]
Caption: Rhodium-catalyzed C-H insertion for pyrrolidine synthesis.
Experimental Protocol: Rhodium-Catalyzed C–H Insertion
The following is a generalized protocol based on the work of Davies and co-workers.[5]
-
A solution of the chiral rhodium(II) catalyst in a suitable solvent is prepared in a reaction vessel.
-
N-Boc-pyrrolidine is added to the catalyst solution.
-
The donor-acceptor diazo compound, dissolved in the same solvent, is added slowly to the reaction mixture via syringe pump over a period of several hours at a controlled temperature.
-
The reaction is monitored by TLC until all the starting material is consumed.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by flash chromatography on silica gel to yield the enantiomerically pure 2,5-disubstituted pyrrolidine.
-
Enantio- and diastereoselectivity are determined by chiral HPLC and NMR spectroscopy, respectively.[5]
Biocatalytic Intramolecular C–H Amination
Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions.[6] A groundbreaking approach to chiral pyrrolidines involves the use of engineered cytochrome P450 enzymes (P411 variants) to catalyze the intramolecular amination of C(sp³)–H bonds.[7][8] This "new-to-nature" enzymatic reaction converts an organic azide precursor directly into the corresponding chiral pyrrolidine through an alkyl nitrene insertion mechanism.[7][9] This method is notable for its high enantioselectivity and operation in aqueous media.[7]
Caption: Biocatalytic synthesis of chiral pyrrolidines via C-H amination.
Experimental Protocol: Biocatalytic C–H Amination
The following is a generalized protocol based on the work of Arnold and co-workers.[7]
-
Whole E. coli cells expressing the engineered P411 variant are harvested and resuspended in a buffer solution (e.g., potassium phosphate buffer).
-
In a reaction vial, the cell suspension is supplemented with glucose and the organic azide substrate (typically dissolved in a co-solvent like DMSO).
-
The reaction is initiated and shaken at a controlled temperature (e.g., 25-30 °C) for 24 hours.
-
After the reaction period, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The product is purified by silica gel chromatography.
-
Yield is determined after isolation, and the enantiomeric ratio (e.r.) is measured by chiral gas chromatography (GC) or HPLC.[7]
Comparative Performance Data
The following table summarizes the quantitative performance of the discussed synthesis pathways for representative substrates.
| Pathway | Catalyst | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess/Ratio (ee/er) | Reference |
| Organocatalytic | Cinchonidine-derived squaramide | N-Tosyl aminomethyl enones & α-cyano-α,β-unsaturated ketones | 55-94 | >20:1 | 82-96% ee | [3] |
| Rhodium-Catalyzed | Rh2(S-PTAD)4 | N-Boc-pyrrolidine & donor-acceptor diazos | High | High | High | [5][10] |
| Biocatalytic | Engineered Cytochrome P411 | Various organic azides | Up to 74 | N/A | Up to 99:1 er | [7][9] |
Conclusion
The synthesis of enantiomerically pure pyrrolidines can be achieved through a variety of powerful and sophisticated methods.
-
Organocatalysis offers a metal-free, operationally simple approach that is particularly effective for constructing highly substituted and complex pyrrolidine cores through cascade reactions. The catalysts are often derived from readily available chiral sources.[1][3]
-
Rhodium-catalyzed C-H functionalization represents the pinnacle of atom economy, directly converting simple C-H bonds into new C-C bonds with exceptional stereocontrol. This method is ideal for the efficient synthesis of C2-symmetrical pyrrolidines.[5]
-
Biocatalysis provides an environmentally benign and highly selective alternative, operating under mild aqueous conditions. The ability to evolve enzymes for specific substrates opens up possibilities for synthesizing novel chiral pyrrolidines that may be inaccessible through traditional chemical means.[7]
The choice of synthesis pathway will ultimately depend on the specific target molecule, desired substitution pattern, scalability requirements, and the available laboratory resources. Each of these validated methods provides a robust platform for accessing the valuable chiral pyrrolidine scaffold, empowering further advancements in drug discovery and chemical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Chiral Pyrrolidine Synthons: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and economic viability of a synthetic route. Chiral pyrrolidines are a cornerstone of asymmetric synthesis, serving as versatile building blocks and powerful organocatalysts. This guide provides an objective comparison of the performance of several key chiral pyrrolidine synthons, supported by experimental data, to aid in the rational selection for your research and development needs.
This analysis focuses on a selection of readily available and widely used chiral pyrrolidine synthons: L-Proline and D-Proline, (S)- and (R)-2-(Methoxymethyl)pyrrolidine (SMP and RAMP), and the (S)- and (R)-enantiomers of the Hayashi-Jørgensen catalyst (diphenylprolinol silyl ether). The comparison will be based on their cost and their performance in two key C-C bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.
Cost Analysis of Chiral Pyrrolidine Synthons
The accessibility and cost of a chiral synthon are primary considerations in process development and scale-up. The following table provides an estimated cost comparison for the selected pyrrolidine derivatives. Prices are based on currently available information from various chemical suppliers and may vary depending on the vendor, purity, and quantity purchased.
| Synthon | Enantiomer | CAS Number | Estimated Price (USD/gram) |
| Proline | (S)-(-)-Proline | 147-85-3 | ~$1.50 - $3.00 |
| (R)-(+)-Proline | 344-25-2 | ~$5.00 - $10.00 | |
| 2-(Methoxymethyl)pyrrolidine | (S)-(+)-SMP | 63126-47-6 | ~$120.00 - $150.00 |
| (R)-(-)-RAMP | 84025-81-0 | ~$180.00 - $250.00 | |
| Hayashi-Jørgensen Catalyst | (S)-(-)-Diphenylprolinol silyl ether | 848821-58-9 | ~$160.00 - $190.00 |
| (R)-(+)-Diphenylprolinol silyl ether | 943757-71-9 | ~$90.00 - $240.00 |
Note: Prices are approximate and subject to change. Bulk pricing will be significantly lower.
From a purely cost-based perspective, L-proline is the most economical choice, being a naturally occurring amino acid. Its enantiomer, D-proline, is more expensive due to its non-natural origin. The more structurally complex synthons, SMP/RAMP and the Hayashi-Jørgensen catalysts, are significantly more expensive, reflecting their multi-step synthesis.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The performance of various chiral pyrrolidine catalysts in the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is summarized below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline | 20 | DMSO | 4 | 99 | 95:5 | 99 |
| (S)-Proline Derivative | 10 | Toluene | 14-18 | High | >95 | >95 |
| (S)-Diphenylprolinol silyl ether | 10 | Toluene | 14-18 | High | >95 | >95 |
| L-Prolinamide Derivative | 20 | Neat | 48 | 66 | - | 93 |
Data compiled from multiple sources. Reaction conditions may vary slightly between studies.
L-proline itself is a highly effective catalyst for the asymmetric aldol reaction, providing excellent yields and enantioselectivities.[1] More structurally elaborate proline derivatives, such as the Hayashi-Jørgensen catalyst, can offer comparable or slightly improved performance, often with lower catalyst loadings.[2]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a fundamental method for the enantioselective formation of C-C bonds, leading to the synthesis of a wide range of chiral compounds. The following table compares the performance of different pyrrolidine-based catalysts in the Michael addition of cyclohexanone to trans-β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline | 10 | Toluene | 48 | 75 | 88:12 | 92 |
| (S)-Diphenylprolinol silyl ether | 5 | Toluene | 2 | 98 | 93:7 | 99 |
| Polystyrene-supported Pyrrolidine | 10 | Water | 24 | 95 | 95:5 | 99 |
Data compiled from multiple sources. Reaction conditions may vary slightly between studies.
In the asymmetric Michael addition, the Hayashi-Jørgensen catalyst demonstrates superior performance compared to L-proline, providing higher yields and enantioselectivities in a significantly shorter reaction time and with a lower catalyst loading.[2][3] This highlights the benefit of the increased steric bulk and modified electronic properties of the diarylprolinol silyl ether structure. Interestingly, immobilized pyrrolidine catalysts have shown excellent performance in aqueous media, offering advantages in terms of catalyst recycling and green chemistry.[3]
Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, 5 equivalents)
-
L-proline (0.2 mmol, 20 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is based on studies of pyrrolidine-based organocatalysts.[3]
Materials:
-
trans-β-nitroolefin (0.25 mmol)
-
Aldehyde (5.0 mmol, 20 equivalents)
-
Organocatalyst (e.g., (S)-Diphenylprolinol silyl ether) (0.025 mmol, 10 mol%)
-
Solvent (e.g., Toluene or Water) (1.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a reaction vial containing the organocatalyst (10 mol%), add the solvent (1.0 mL) and the aldehyde (20 equiv).
-
Stir the mixture for a few minutes at room temperature.
-
Add the trans-β-nitroolefin (1 equiv).
-
Stir the reaction at room temperature for the appropriate time (monitor by TLC).
-
After completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
The product is eluted using a mixture of hexanes and ethyl acetate.
-
The diastereomeric ratio is determined by ¹H NMR of the crude product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. Personal Protective Equipment (PPE) is mandatory when handling this substance.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing.[1][2]
-
Respiratory Protection: In case of dust or aerosols, a dust mask or respirator is necessary.[1]
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Hazard Profile and Quantitative Data
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362[3][4] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312[3][4] |
This data is based on the hydrochloride salt and related compounds. Always refer to the specific SDS for the material in use.
Step-by-Step Disposal Protocol
The primary and recommended route for the disposal of this compound is through a licensed professional waste disposal service or an approved hazardous waste disposal facility.[2][3][4] Adherence to institutional, local, state, and federal regulations is mandatory.[2]
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[1][2]
-
The container must be compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid and liquid waste should be kept separate.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include the date of accumulation and any relevant hazard symbols.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.[1]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[5]
-
The storage area should be cool and dry.[4]
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads from spills, must also be disposed of as hazardous waste.[2]
-
Place these materials in the same designated hazardous waste container.[2]
5. Arranging for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for waste manifests and record-keeping.[2]
-
Alternatively, the waste can be sent to an authorized landfill or an approved waste disposal plant in accordance with local regulations.[1][3]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2]
-
Collect the absorbed material and place it into the designated hazardous waste container for disposal.[1][2]
-
Wash the spill area thoroughly with soap and water.[1]
-
For large spills, contact your institution's EHS department immediately.[1]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. The following procedures ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields. | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing. | Prevents skin contact, which can cause irritation.[1][2][4] |
| Respiratory Protection | Use a dust respirator (e.g., N95) or work in a well-ventilated area, such as a chemical fume hood. | Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Off-white solid | [5] |
| Molecular Formula | C10H20N2O2 | |
| Molecular Weight | 200.28 g/mol | |
| Melting Point | 105 - 109 °C | [5] |
| Solubility | Insoluble in water | [5] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.
Operational Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][2]
-
Keep containers tightly closed when not in use.[1]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Collect the compound and any contaminated solutions in a suitable, sealed, and properly labeled container for chemical waste.
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, weighing paper) as hazardous waste.
-
Do not allow the chemical to enter drains or the environment.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
